Imidazole-4-acetic acid sodium
Description
Historical Perspectives on Imidazole-4-acetic Acid Research
The scientific inquiry into imidazole-4-acetic acid (IAA) has a rich history, evolving from its initial identification as a metabolic product to its recognition as a neuromodulatory agent.
The parent imidazole (B134444) ring was first synthesized by Heinrich Debus in 1858. mdpi.com Imidazole-4-acetic acid itself was later identified as a principal oxidative metabolite of histamine (B1213489) in the periphery. nih.govresearchgate.net Early research focused on its biochemical origins, establishing that it is formed from histamine via the intermediate imidazole-4-acetaldehyde (B1219054). science.govhmdb.ca These initial studies were crucial in outlining the metabolic pathways of histamine, a key mediator of allergic responses and a neurotransmitter. mdpi.comwikipedia.org A modified synthesis of imidazoleacetic acid was described in the early 1950s, and the compound was isolated from the urine of animals that had been administered histamine. researchgate.net
The understanding of imidazole-4-acetic acid's role expanded significantly with the discovery of its neuropharmacological properties. nih.gov Research in the latter half of the 20th century revealed that IAA is not just a metabolic waste product but also a potent agonist at GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain. nih.govnih.gov This discovery shifted the research paradigm, positioning IAA as a molecule of interest for its effects on the central nervous system, including its potential role in regulating neuronal excitability and blood pressure. nih.gov Further studies have characterized it as a partial agonist at both GABA-A and GABA-C receptors and have identified it as a ligand for I1-imidazoline receptors. nih.govacs.org This evolution in understanding highlights a novel link between the histaminergic and GABAergic systems. nih.gov
Structural Significance of the Imidazole Moiety in Biological Systems
The chemical structure of imidazole-4-acetic acid is central to its biological activity, with the imidazole ring playing a particularly crucial role.
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. fiveable.me This structure is a fundamental component of many vital biological molecules. science.govwikipedia.org Most notably, it forms the side chain of the essential amino acid histidine, where it is critical for the structure and function of numerous proteins and enzymes, such as hemoglobin. science.govwikipedia.org The imidazole group in histidine can act as both a proton donor and acceptor at physiological pH, making it an excellent buffer and a key participant in enzymatic catalytic mechanisms. mdpi.comfiveable.mewikipedia.org The ring system is also a core component of the neurotransmitter histamine and is found in purines like guanine (B1146940) and adenosine, which are the building blocks of DNA and RNA. mdpi.comajrconline.org The versatility of the imidazole ring, including its ability to form hydrogen bonds and coordinate with metal ions, underpins its widespread importance in biology. ajrconline.orgnih.govnih.gov
Key Historical Milestones in Imidazole Research
| Milestone | Description | Year |
|---|---|---|
| First Synthesis of Imidazole | Heinrich Debus synthesizes the parent imidazole ring, initially named "glyoxaline". | 1858 |
| Identification as a Histamine Metabolite | Imidazole-4-acetic acid is identified as a major oxidative product of histamine in vivo. | ~1952 |
| Neuropharmacological Activity Discovered | The compound is found to possess significant neuropharmacological properties, acting on GABA receptors. | Late 20th Century |
| Characterization as a GABA Agonist | It is established as a potent agonist at GABA-A receptors, linking the histaminergic and GABAergic systems. | ~1995 |
| Elucidation of Receptor Specificity | Further research defines it as a partial agonist at GABA-A and GABA-C receptors and a ligand for imidazoline (B1206853) receptors. | ~1998-2017 |
The structure of imidazole allows for different isomeric and tautomeric forms, which is a key aspect of its chemistry.
Imidazole-4-acetic acid has a well-known isomer, imidazole-5-acetic acid. mdpi.com These two are tautomers, meaning the proton on the imidazole ring can be located on either of the two nitrogen atoms. mdpi.commdpi.com This results in two distinct forms where the acetic acid side chain is at position 4 or 5 of the imidazole ring. nih.gov While they are distinct isomers, they can interconvert through a proton shift mechanism. mdpi.comnih.gov Theoretical studies suggest that the imidazole-4-acetic acid tautomer is slightly more stable. mdpi.comnih.gov In biological systems, the naturally occurring, endogenous form has been identified as imidazole-4-acetic acid. pnas.orgresearchgate.net
Comparison of Imidazole-4-acetic Acid and Imidazole-5-acetic Acid
| Property | Imidazole-4-acetic Acid (IAA) | Imidazole-5-acetic Acid |
|---|---|---|
| Synonyms | Imidazol-4-ylacetic acid, 4-Imidazoleacetic acid | Imidazol-5-ylacetic acid |
| Biological Role | A naturally occurring metabolite of histamine; GABA receptor agonist. nih.govnih.gov | Has been studied for anti-inflammatory and hypotensive activities. mdpi.com |
| Endogenous Presence | Confirmed as the endogenous isomer in tissues. pnas.org | Not the primary endogenous isomer found in tissues. pnas.org |
| Relative Stability | Predicted by computational models to be slightly more stable. mdpi.comnih.gov | Predicted to be slightly less stable than the 4-isomer. mdpi.com |
Tautomerism and Isomerism of Imidazole-4-acetic Acid
Theoretical and Computational Investigations of Tautomeric Equilibria
The tautomeric equilibrium between imidazole-4-acetic acid (I) and its tautomer, imidazole-5-acetic acid (II), has been a subject of theoretical and computational investigation. nih.gov Tautomers are isomers of a compound that differ only in the position of a proton and a double bond. The imidazole ring of imidazole-4-acetic acid allows for this phenomenon, where a hydrogen atom can be associated with different nitrogen atoms in the ring. aip.org
Computational studies employing methods such as the traditional hybrid functional (B3LYP) and long-range corrected functionals (CAM-B3LYP and ωB97XD) with various basis sets have been used to model this equilibrium in the gas phase. nih.gov These studies have consistently predicted that the imidazole-4-acetic acid tautomer (I) is more stable than the imidazole-5-acetic acid tautomer (II), with a small energy difference of approximately 0.750–0.877 kcal/mol. nih.gov
The primary reason for the greater stability of the imidazole-4-acetic acid tautomer is attributed to an intramolecular hydrogen bond. nih.gov This interaction occurs between the nitrogen atom at position 8 and the hydroxyl group of the acetic acid side chain (nN8→σ*O14-H15), which stabilizes the molecule by about 15.07 kcal/mol. nih.gov
The interconversion between these two tautomers in the gas phase is thought to occur through a 1,2-proton shift mechanism. nih.gov This process involves surmounting significant energy barriers, with calculated transition state energies ranging from 47.67 to 52.69 kcal/mol. nih.gov However, the presence of a water molecule can facilitate this conversion through a 1,3-proton shift, dramatically lowering the energy barrier to less than 20 kcal/mol in the gas phase and under 12 kcal/mol in a solution. nih.gov
Below is a table summarizing the key findings from these computational studies:
| Computational Method | Basis Set | Property Investigated | Finding |
| B3LYP, CAM-B3LYP, ωB97XD | 6-311++G**, aug-cc-pvdz | Tautomer Stability | Imidazole-4-acetic acid is more stable by 0.750–0.877 kcal/mol. nih.gov |
| - | - | Stabilizing Interaction | Intramolecular hydrogen bond (nN8→σ*O14-H15) stabilizes imidazole-4-acetic acid by 15.07 kcal/mol. nih.gov |
| - | - | Gas-Phase Interconversion Barrier | 47.67–52.69 kcal/mol via a 1,2-proton shift. nih.gov |
| - | - | Water-Assisted Interconversion Barrier | <20 kcal/mol (gas-phase), <12 kcal/mol (solution). nih.gov |
Role as an Endogenous Metabolite in Non-Human Biological Systems
Imidazole-4-acetic acid is an endogenous compound found across a wide range of living organisms, from bacteria to humans. hmdb.ca Its presence and metabolic pathways have been identified in various non-human biological systems, where it plays a role in several physiological processes.
General Overview of its Presence Across Diverse Organisms
Imidazole-4-acetic acid is a metabolite of histamine and can also be derived from the transamination of histidine. nih.govwikipedia.org In many organisms, it is synthesized from imidazole-4-acetaldehyde through the action of the enzyme aldehyde dehydrogenase. hmdb.cabovinedb.ca This metabolic pathway is a key part of histidine metabolism. hmdb.cabovinedb.ca
The compound has been identified in various mammalian tissues, including the brain, and has also been found in other organisms. nih.govnih.gov For instance, research has detected imidazole-4-acetic acid in methanol (B129727) extracts of the plant Benincasa hispida (winter melon). researchgate.net Its ribosylated forms, imidazole-4-acetic acid-ribotide (IAA-RP) and its metabolite imidazole-4-acetic acid-riboside (IAA-R), have been identified in rat, bovine, and human tissues. nih.govpnas.org These findings highlight the widespread distribution of this compound in the biological world.
Contextual Significance in Experimental Biological Models
In experimental research, imidazole-4-acetic acid and its derivatives have been used to probe various biological systems and receptors. It is known to be an agonist at GABA-A receptors and a partial agonist at GABA-C receptors. nih.govacs.org
Studies using rat hippocampal slices have shown that imidazole-4-acetic acid-ribotide (IAA-RP) can induce a concentration-dependent depression of synaptic transmission. nih.gov This effect is mediated through the activation of imidazoline receptors. nih.gov Specifically, a 10 μM concentration of IAA-RP was found to reduce the slope of field extracellular postsynaptic potentials (fEPSPs) to 51.2 ± 5.7% of the baseline. nih.gov The dephosphorylated metabolite, imidazole-4-acetic acid-riboside (IAA-R), also produced a similar, though smaller, inhibitory effect. nih.gov
Furthermore, in vivo experiments involving the microinjection of IAA-RP into the rostroventrolateral medulla of rats have been shown to produce hypertension, suggesting its role in the central regulation of blood pressure. nih.gov These studies in animal models are crucial for understanding the neuroregulatory functions of this endogenous compound. nih.govnih.gov
The table below details the observed effects of imidazole-4-acetic acid and its ribotide in experimental models.
| Experimental Model | Compound | Concentration | Observed Effect | Receptor Implicated |
| Rat Hippocampal Slices | Imidazole-4-acetic acid-ribotide (IAA-RP) | 10 μM | Depression of synaptic transmission (fEPSP slope reduced to 51.2 ± 5.7% of baseline). nih.gov | Imidazoline Receptors nih.gov |
| Rat Hippocampal Slices | Imidazole-4-acetic acid-riboside (IAA-R) | 10 μM | Inhibition of fEPSPs (to 65.9 ± 3.8% of baseline). nih.gov | Imidazoline Receptors nih.gov |
| Rat (in vivo) | Imidazole-4-acetic acid-ribotide (IAA-RP) | Microinjection into rostroventrolateral medulla | Hypertension. nih.gov | Imidazoline-like Receptor nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C5H6N2NaO2 |
|---|---|
Molecular Weight |
149.10 g/mol |
InChI |
InChI=1S/C5H6N2O2.Na/c8-5(9)1-4-2-6-3-7-4;/h2-3H,1H2,(H,6,7)(H,8,9); |
InChI Key |
CLJZKSOXOMYAJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=N1)CC(=O)O.[Na] |
Origin of Product |
United States |
Biosynthetic and Metabolic Pathways of Imidazole 4 Acetic Acid Sodium
Enzymatic Formation from Precursor Molecules
The generation of Imidazole-4-acetic acid is a multi-step process involving several key enzymes and precursor molecules. It is primarily derived from the metabolism of histamine (B1213489) and the amino acid L-histidine.
Derivation from Histamine Metabolism
A major pathway for the synthesis of Imidazole-4-acetic acid involves the metabolic breakdown of histamine. sigmaaldrich.com
The oxidative deamination of histamine's primary amino group is a critical step in its inactivation. wikipedia.org This process is catalyzed by semicarbazide-sensitive amine oxidases (SSAOs), particularly diamine oxidase (DAO). sigmaaldrich.comwikipedia.org The oxidation of histamine yields imidazole-4-acetaldehyde (B1219054) as an intermediate metabolite. sigmaaldrich.comwikipedia.org
While DAO is the primary enzyme for histamine degradation in peripheral tissues, Monoamine Oxidase B (MAO-B) also plays a role, particularly in the brain. seebeyondshop.comnih.gov Histamine is first methylated by histamine-N-methyltransferase (HMT) to form tele-methylhistamine, which is then a substrate for MAO-B. sigmaaldrich.comnih.gov The resulting aldehyde intermediate is further oxidized to tele-methylimidazoleacetic acid. sigmaaldrich.com Although histamine itself is a poor substrate for MAOs, under conditions where HMT is inhibited, MAO-B can directly metabolize histamine to imidazole-4-acetaldehyde, which is then converted to Imidazole-4-acetic acid. nih.gov
Biosynthesis from Imidazole-4-acetaldehyde via Aldehyde Dehydrogenase
The intermediate metabolite, imidazole-4-acetaldehyde, is rapidly converted to Imidazole-4-acetic acid. sigmaaldrich.com This conversion is catalyzed by the enzyme aldehyde dehydrogenase (ALDH), specifically the mitochondrial form. hmdb.casmolecule.comhmdb.ca This NAD-dependent enzyme facilitates the oxidation of imidazole-4-acetaldehyde to yield Imidazole-4-acetic acid. wikipedia.org
Pathways Involving Imidazolonepropionase
Another significant pathway in the formation of compounds related to Imidazole-4-acetic acid involves the enzyme imidazolonepropionase (HutI). This enzyme is a key component of the histidine degradation pathway. nih.govnih.gov
Imidazolonepropionase (EC 3.5.2.7) is a hydrolase that catalyzes the conversion of 4-imidazolone-5-propionic acid to N-formimino-L-glutamate. nih.govresearchgate.net The enzyme belongs to the amidohydrolase superfamily and utilizes a metal ion, confirmed to be zinc, in its active site for catalysis. nih.govnih.govresearchgate.net The proposed mechanism involves a zinc-activated nucleophilic attack on the substrate. nih.govresearchgate.net
The enzyme exhibits substrate specificity, particularly for the (S)-enantiomer of 4-imidazolone-5-propionic acid. rsc.orgrsc.org Studies on the Bacillus subtilis imidazolonepropionase have shown that it can convert one isomer of the (S)-enantiomer, SIPA-1, with a lower energy barrier compared to other isomers. rsc.orgrsc.org The binding and orientation of the substrate in the active site are crucial for the enzyme's catalytic specificity. rsc.orgrsc.org
Table 1: Key Enzymes in Imidazole-4-acetic Acid Biosynthesis
| Enzyme | Precursor/Substrate | Product | Pathway |
|---|---|---|---|
| Diamine Oxidase (DAO) | Histamine | Imidazole-4-acetaldehyde | Histamine Metabolism |
| Monoamine Oxidase B (MAO-B) | tele-Methylhistamine / Histamine | N-methylimidazole acetaldehyde (B116499) / Imidazole-4-acetaldehyde | Histamine Metabolism |
| Aldehyde Dehydrogenase (ALDH) | Imidazole-4-acetaldehyde | Imidazole-4-acetic acid | Histamine Metabolism |
| Imidazolonepropionase (HutI) | 4-Imidazolone-5-propionic acid | N-formimino-L-glutamate | Histidine Degradation |
Structural Analysis of Enzyme-Imidazole-4-acetic Acid Complexes
To understand the interaction of imidazole-4-acetic acid with enzymes at a molecular level, researchers have employed techniques like X-ray crystallography. A notable example is the structural analysis of imidazolonepropionase from Bacillus subtilis in complex with imidazole-4-acetic acid sodium, which serves as a substrate analog.
In a study, the crystal structure of this complex was resolved at a 2.0-Å resolution. researchgate.net The analysis revealed that the enzyme consists of two domains: a TIM (triose-phosphate isomerase) barrel domain and a smaller beta-sandwich domain. researchgate.net A zinc ion was identified in the central cavity of the TIM barrel, coordinated by specific amino acid residues (His-80, His-82, His-249, and Asp-324) and a water molecule. researchgate.net The imidazole-4-acetic acid molecule was found to bind in the active site, interacting with several key residues, including Arg-89, Tyr-102, Tyr-152, His-185, and Glu-252. researchgate.net This detailed structural information has been instrumental in proposing a zinc-activated nucleophilic attack mechanism for the hydrolytic reaction catalyzed by this enzyme. researchgate.net
| Interacting Residue | Type of Interaction |
|---|---|
| Arg-89 | Salt bridge |
| Tyr-102 | Contact |
| Tyr-152 | Contact |
| His-185 | Contact |
| Glu-252 | Contact |
Further Metabolic Transformations of Imidazole-4-acetic Acid
Once formed, imidazole-4-acetic acid can undergo further metabolic conversions, with ribosylation being a key pathway.
Ribosylation Pathways: Formation of Imidazole-4-acetic Acid Ribotide (IAA-RP)
A significant metabolic fate of imidazole-4-acetic acid in the brain is its conversion to imidazole-4-acetic acid ribotide (IAA-RP) through a process of ribosylation. researchgate.net This reaction is notable as it utilizes ATP as an energy source in a manner that is uncommon in mammals. nih.gov
The structure of the endogenously produced ribosylated derivative of imidazoleacetic acid has been identified as the I-4 isomer, imidazole-4-acetic acid-ribotide (IAA-RP). researchgate.netnih.gov Its dephosphorylated metabolite is imidazole-4-acetic acid-riboside (IAA-R). researchgate.net High-performance liquid chromatography (HPLC) has been a crucial technique in separating and identifying these compounds from biological samples. researchgate.net
IAA-RP has been identified as a putative neurotransmitter or neuromodulator in the mammalian brain. nih.gov It has been shown to be an endogenous ligand for imidazoline (B1206853) receptors. medchemexpress.com Studies in rat models have demonstrated the presence of IAA-RP in various brain regions, particularly those involved in the regulation of blood pressure. nih.gov Furthermore, IAA-RP exhibits calcium-dependent release from synaptosomes, a characteristic consistent with the function of a neurotransmitter. nih.gov
Other Conjugation and Degradation Routes (e.g., Amidation, Esterification)
As a carboxylic acid, imidazole-4-acetic acid has the potential to undergo other conjugation reactions, such as amidation and esterification. ontosight.ai These reactions would involve the formation of an amide or ester linkage with endogenous molecules. While these are chemically plausible metabolic pathways, specific in vivo studies detailing the amidation and esterification of imidazole-4-acetic acid as primary metabolic routes are not extensively documented in the reviewed literature. However, derivatization techniques involving these reactions are used for analytical purposes to improve the detection of imidazole-4-acetic acid in biological samples. google.com For instance, the synthesis of amide derivatives of imidazole-4-acetic acid has been explored for developing novel compounds with potential therapeutic activities. nih.gov
Comparative Metabolism Across Experimental Species
The metabolism of imidazole-4-acetic acid and its ribosylated derivatives has been studied in several species, revealing a conserved pathway. The presence of imidazole-4-acetic acid ribotide (IAA-RP) and its metabolite, imidazole-4-acetic acid-riboside, has been confirmed in tissues from rats, bovines, and humans. researchgate.net This cross-species conservation suggests a fundamental biological role for this metabolic pathway. For example, the taurine (B1682933) transporter (TAUT) in human retinal pigment epithelial cells (ARPE-19) has been shown to be inhibited by imidazole-4-acetic acid, indicating its interaction with transport systems. nih.gov
| Compound | Rat | Bovine | Human |
|---|---|---|---|
| Imidazole-4-acetic acid | Present | Present | Present |
| Imidazole-4-acetic acid ribotide (IAA-RP) | Present | Present | Present |
| Imidazole-4-acetic acid-riboside (IAA-R) | Present | Present | Present |
Variations in Metabolic Pathways in Different Animal Models
The metabolic journey to imidazole-4-acetic acid is not uniform across all species. These variations are crucial for understanding the compound's physiological role and for the proper design and interpretation of animal studies.
In humans, the primary pathway for histamine degradation involves oxidative deamination, catalyzed by the enzyme diamine oxidase (DAO), to form imidazole-4-acetaldehyde. wikipedia.orghmdb.ca This intermediate is then swiftly oxidized by aldehyde dehydrogenase to yield imidazole-4-acetic acid. wikipedia.orgnih.gov This pathway is a key part of normal histidine metabolism in humans. hmdb.cahmdb.ca
Conversely, in the central nervous system (CNS) of rats, the metabolic landscape is different. Here, histamine is predominantly metabolized through methylation by histamine-N-methyltransferase (HMT). pnas.orgsigmaaldrich.com Consequently, the direct oxidation of histamine to imidazole-4-acetic acid is a less significant route in the rat brain. Instead, the transamination of histidine is considered the more probable primary pathway for the synthesis of imidazole-4-acetic acid in this specific context. pnas.org Studies in rats have also shown that transaminase activity, which converts histidine to imidazole-pyruvic acid (a precursor to imidazole-4-acetic acid), is elevated in the fetal liver and can be modulated by dietary protein content. nih.gov
In the realm of microorganisms, certain bacteria, such as Pseudomonas putida, are capable of metabolizing histamine as a sole source of carbon. mdpi.com This degradation process prominently features imidazole-4-acetic acid as a major intermediate. mdpi.comencyclopedia.pub This highlights another distinct metabolic context in which this compound is produced.
The following table provides a comparative overview of the primary metabolic pathways leading to Imidazole-4-acetic acid in different organisms.
| Organism/Tissue | Primary Metabolic Pathway to Imidazole-4-acetic Acid | Key Enzymes Involved | Reference(s) |
| Humans | Oxidative deamination of histamine | Diamine Oxidase (DAO), Aldehyde Dehydrogenase | wikipedia.orghmdb.canih.gov |
| Rat (CNS) | Transamination of histidine | Histidine Transaminase | pnas.org |
| Bacteria (e.g., Pseudomonas putida) | Degradation of histamine | Histamine degradation enzymes | mdpi.comencyclopedia.pub |
Implications for Mechanistic Research
The species-specific differences in the metabolic pathways of imidazole-4-acetic acid have significant implications for mechanistic research, particularly in the fields of pharmacology and neurobiology. Imidazole-4-acetic acid is not an inert metabolite; it possesses neuropharmacological properties, notably acting as an agonist at GABA-A receptors. nih.gov
The variance in its production pathways means that the concentration and physiological effects of imidazole-4-acetic acid can differ substantially between animal models. For instance, research on a drug intended to modulate histamine metabolism could yield divergent results in rats and humans. In humans, such a drug might significantly alter imidazole-4-acetic acid levels by affecting the histamine oxidation pathway. In the rat brain, however, the same drug might have a less pronounced effect on imidazole-4-acetic acid concentrations if the primary route of synthesis is histidine transamination.
These metabolic distinctions are critical when extrapolating findings from animal studies to human physiology. A failure to account for these differences could lead to misinterpretation of experimental results and inaccurate predictions of a compound's effects in humans. dovepress.com Therefore, a thorough understanding of the specific metabolic landscape of the chosen animal model is essential for robust and translatable mechanistic research involving imidazole-4-acetic acid and its precursors.
Molecular Mechanisms of Imidazole 4 Acetic Acid Action in Experimental Systems
Receptor Interactions and Ligand Binding Kinetics
Imidazole-4-acetic acid (IAA), a naturally occurring metabolite of histamine (B1213489) in the brain, exhibits a complex pharmacological profile through its interaction with multiple receptor systems. nih.govnih.gov Its neuropharmacological properties are primarily associated with its activity at γ-aminobutyric acid (GABA) receptors, but it also demonstrates an affinity for imidazoline (B1206853) receptors. nih.gov The molecular actions of IAA are characterized by a combination of competitive antagonism, partial agonism, and allosteric modulation, depending on the specific receptor subtype.
Imidazole-4-acetic acid is recognized as a competitive antagonist at GABAρ receptors, also known as GABAC receptors. nih.govselleckchem.com This classification indicates that IAA binds to the same site as the endogenous ligand, GABA, on the GABAρ receptor but does not activate it, thereby blocking the receptor's normal function. While it acts as an antagonist, some studies suggest it may also possess weak partial agonist characteristics at this receptor. nih.gov
Ligand binding displacement studies have been instrumental in characterizing the interaction of Imidazole-4-acetic acid with GABA receptors. Research has demonstrated that IAA is capable of potently displacing radiolabeled GABA, such as [3H]GABA, from GABA(A) binding sites on membrane preparations. nih.gov This displacement confirms that IAA directly competes with GABA for binding at the orthosteric site of the receptor. Further studies investigating its interaction with the taurine (B1682933) transporter (TAUT), which also transports GABA, showed that IAA could inhibit taurine influx in a concentration-dependent manner. nih.gov This suggests a competitive interaction at the transporter as well.
| Compound | Ki Value (μM) | Source |
|---|---|---|
| Imidazole-4-acetic acid (IAA) | 658.6 | nih.gov |
| GABA | 644.2 | nih.gov |
In contrast to its antagonistic role at GABAρ receptors, Imidazole-4-acetic acid functions as a partial agonist at GABA A receptors. nih.govnih.gov A partial agonist is a substance that binds to and activates a receptor, but only elicits a partial response compared to a full agonist like GABA. nih.gov Studies on spinal cord neurons have identified IAA as one of several compounds that exhibit partial agonist activity at GABA A receptors. nih.gov This dual activity—antagonism at one GABA receptor subtype and partial agonism at another—highlights the compound's complex interaction with the GABAergic system.
Imidazole-4-acetic acid also exhibits allosteric modulatory properties, particularly at the GABA A receptor complex. nih.gov Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site for the endogenous ligand. nih.govwikipedia.org This binding influences the receptor's response to the primary ligand. IAA has been shown to display partial agonist characteristics by enhancing the binding of benzodiazepines to the GABA A receptor complex. nih.gov Benzodiazepines are classic positive allosteric modulators of GABA A receptors, and by enhancing their binding, IAA indirectly modulates the receptor's function, promoting an inhibitory state. nih.gov
The specific chemical structure of Imidazole-4-acetic acid is crucial for its receptor binding profile. Structure-activity relationship (SAR) studies, which investigate how chemical modifications to a compound affect its biological activity, have provided insights into the selectivity of IAA and its analogues.
A study involving the synthesis of a series of ring-substituted analogues of IAA revealed key determinants for receptor selectivity. nih.gov While IAA itself is a partial agonist at both GABA A and GABAρ receptors, none of the synthesized 5-substituted analogues showed activity at α1β2γ2S GABA A receptors. nih.gov However, several of these analogues, specifically those with 5-Me, 5-Ph, 5-p-Me-Ph, and 5-p-F-Ph substitutions, acted as full agonists at ρ1 GABAρ receptors. nih.gov Computational ligand-protein docking models suggested that specific amino acid residues, namely Thr129 in the α1 subunit of the GABA A receptor and Ser168 in the ρ1 subunit of the GABAρ receptor, are key determinants of this observed selectivity. nih.gov This hypothesis was supported by experiments showing that mutating the ρ1 receptor's Ser168 residue led to a decrease in the agonist potency of both GABA and IAA analogues. nih.gov
| Compound (5-substituted IAA) | Activity Profile | EC50 Range (μM) | Source |
|---|---|---|---|
| 5-Me (8a) | Full Agonist | 22-420 | nih.gov |
| 5-Ph (8c) | Full Agonist | 22-420 | nih.gov |
| 5-p-Me-Ph (8f) | Full Agonist | 22-420 | nih.gov |
| 5-p-F-Ph (8g) | Full Agonist | 22-420 | nih.gov |
Beyond the GABA system, Imidazole-4-acetic acid is a recognized ligand for I1-imidazoline receptors. nih.gov Imidazoline receptors are a class of receptors distinct from adrenergic receptors, though some ligands show affinity for both. kup.at The I1 subtype is primarily involved in mediating sympatho-inhibitory actions that can lower blood pressure. nih.govwikipedia.org The affinity of IAA for I1-imidazoline receptors suggests it may have a role in physiological processes regulated by this system, such as blood pressure control. nih.gov The endogenous ligand for this receptor has been a subject of research, with one candidate being an imidazoleacetic acid-ribotide, a derivative of IAA itself. nih.gov
Affinity for I1-Imidazoline Receptors
Binding Specificity and Functional Outcomes
Imidazole-4-acetic acid (IAA) demonstrates notable binding specificity with distinct functional outcomes at various neuroreceptors. It is recognized as a competitive antagonist at GABA C receptors selleckchem.com. In contrast, its interaction with GABA A receptors is more complex. IAA exhibits pronounced neuropharmacological properties that align with the activation of GABA A receptors and can potently displace [3H]GABA from these sites nih.gov. Furthermore, it acts as a partial agonist in enhancing benzodiazepine (B76468) binding to the GABA A receptor complex in membrane preparations nih.gov. Beyond the GABA system, a third recognition site for IAA in the brain is the I1-imidazoline receptor nih.gov.
Table 1: Binding Profile and Functional Effects of Imidazole-4-acetic Acid
| Receptor/Site | Binding Action | Functional Outcome |
| GABA A Receptor | Binds to receptor sites | Activation of receptor, displacement of [3H]GABA nih.gov |
| GABA A Receptor (Benzodiazepine Site) | Binds to complex | Partial agonist activity, enhancement of benzodiazepine binding nih.gov |
| GABA C Receptor | Binds to receptor sites | Competitive antagonist selleckchem.com, possibly a weak partial agonist nih.gov |
| I1-Imidazoline Receptor | Binds to receptor sites | Recognition site in the brain nih.gov |
Interaction with Alpha2-Adrenoceptors (α2-AR) Ligands
The imidazole (B134444) structural motif is present in numerous compounds known to interact with alpha2-adrenoceptors (α2-AR). Various synthetic imidazole derivatives have been developed and evaluated as potent and selective α2-AR agonists and antagonists. However, based on available research, there is no direct evidence to suggest that Imidazole-4-acetic acid itself binds to or functionally interacts with alpha2-adrenoceptors. While it is established that α2-adrenoceptor agonists also act as agonists at imidazoline receptors—a known binding site for IAA—a direct interaction between Imidazole-4-acetic acid and α2-AR has not been demonstrated.
Interaction with Membrane Transporters (e.g., Taurine Transporter)
Imidazole-4-acetic acid has been identified as a significant interactor with the human taurine transporter (TauT). This interaction positions IAA as a novel lead structure for the development of compounds targeting this transporter.
In vitro studies utilizing the ARPE-19 cell line, a model for the outer blood-retinal barrier, have demonstrated that Imidazole-4-acetic acid can significantly inhibit the influx of taurine in a concentration-dependent manner. The inhibitory potency of IAA on the taurine transporter is comparable to that of GABA.
Table 2: Inhibition of Taurine Influx by Imidazole-4-acetic Acid in ARPE-19 Cells
| Compound | K i Value (µM) |
| Imidazole-4-acetic acid (IAA) | 658.6 |
| GABA | 644.2 |
Moreover, IAA has shown higher inhibitory properties on the taurine transporter than other tested GABA analogs such as THIP, Aza-THIP, muscimol, and thiomuscimol.
The interaction of Imidazole-4-acetic acid with the taurine transporter highlights it as a key lead structure for designing new ligands. The structural features of IAA, specifically the imidazole ring coupled with the acetic acid side chain, are crucial for its recognition and binding to the taurine transporter. These structural elements provide a foundation for developing novel compounds that can interact with TAUT.
Modulation of Enzymatic Activity
Inhibition of Cytochrome P450 Enzymes
The imidazole ring is a well-established structural feature in a variety of compounds that act as inhibitors of cytochrome P450 (CYP450) enzymes. Many antifungal drugs containing an imidazole moiety have been shown to potently inhibit several major P450 isoforms, including CYP3A4, CYP2C9, CYP2C19, CYP2B6, and CYP1A2. This inhibitory activity is a key factor in potential drug-drug interactions. The mechanism of inhibition often involves the imidazole nitrogen atom binding to the heme iron of the cytochrome P450 enzyme, which can lead to reversible or, in some cases, quasi-irreversible inhibition. While specific studies on the inhibitory effects of Imidazole-4-acetic acid on individual CYP450 enzymes are not detailed, the presence of the imidazole core suggests a potential for such interactions.
Role as a Substrate Analog in Enzyme Catalysis
A substrate analog is a compound that structurally resembles the natural substrate for an enzyme and can bind to the enzyme's active site. Imidazole-4-acetic acid can act as a substrate analog, which allows it to function as a competitive inhibitor and serve as a tool for studying enzyme mechanisms.
The ability of imidazole-4-acetic acid to act as a substrate analog is rooted in its structural similarity to endogenous molecules. For example, it demonstrates inhibitory properties at the taurine transporter (TAUT). selleck.cn Taurine influx in ARPE-19 cells, a model for the outer blood-retinal barrier, was significantly inhibited by imidazole-4-acetic acid in a concentration-dependent manner. selleck.cn Its inhibitory constant (Ki) was found to be 658.6 µM, which is notably similar to that of GABA (Ki of 644.2 µM), the natural substrate for the transporter. selleck.cn This suggests that the imidazole ring and the acetic acid side chain of the molecule mimic the key structural features of GABA that are necessary for recognition and binding by the transporter.
The structural basis for such interactions often involves the imidazole ring participating in hydrogen bonding, as seen in studies with Insulin-Degrading Enzyme where it interacts with residues like Glu341. nih.gov This interaction, combined with the appropriately positioned carboxylate group from the acetic acid moiety, allows it to occupy the substrate-binding site, thereby blocking the binding of the natural substrate.
| Compound | Target | Inhibitory Constant (Ki) | Source |
|---|---|---|---|
| Imidazole-4-acetic acid | Taurine Transporter (TAUT) | 658.6 µM | selleck.cn |
| GABA (γ-Aminobutyric acid) | Taurine Transporter (TAUT) | 644.2 µM | selleck.cn |
By acting as a competitive inhibitor and substrate analog, imidazole-4-acetic acid provides insights into the catalytic mechanisms of enzymes. Its ability to compete with the natural substrate underscores the specific structural requirements for substrate recognition at the active site. The inhibition of cytochrome P450cam, for example, is consistent with the known mechanism of many imidazole-based drugs that interact with the iron heme center in cytochrome P450 isozymes via the N3 position of the imidazole ring. nih.gov This competitive binding blocks the site where the natural substrate (styrene in the experimental model) would normally bind and be oxidized, thus inhibiting the catalytic cycle of the enzyme. selleckchem.comnih.gov Similarly, its interaction with the taurine transporter highlights the structural features required for ligand recognition by this transporter, making imidazole-4-acetic acid a useful chemical probe for exploring its function. selleck.cn
Intracellular Signaling Pathway Modulation in Experimental Models
Imidazole-4-acetic acid (also known as IMA) is recognized for its pronounced neuropharmacological properties, which stem from its ability to interact with and modulate specific receptor-mediated intracellular signaling pathways. nih.gov It is known to have an affinity for several distinct receptors in the brain, including GABA receptors and imidazoline receptors. nih.gov
The interaction of imidazole-4-acetic acid with its target receptors initiates downstream signaling events. Its effects are primarily associated with the activation of GABAergic and imidazoline receptor pathways.
GABA Receptor Signaling : Imidazole-4-acetic acid interacts with multiple subtypes of GABA receptors. It potently displaces [3H]GABA from GABA(A) sites and acts as a partial agonist, enhancing the binding of benzodiazepines to the GABA(A) receptor complex. nih.gov GABA(A) receptors are ligand-gated ion channels; their activation typically leads to an influx of chloride ions, hyperpolarizing the neuron and causing an inhibitory effect. qiagen.com Furthermore, imidazole-4-acetic acid is a competitive antagonist at GABA(C) receptors, another class of ionotropic GABA receptors. selleckchem.com Persistent activation of GABA(A) receptors can initiate distinct signal transduction pathways, with some evidence suggesting a role for voltage-gated calcium channels in the subsequent receptor down-regulation. nih.gov
Imidazoline Receptor Signaling : A third recognition site for imidazole-4-acetic acid in the brain is the I1-imidazoline receptor. nih.gov Activation of the I1 receptor is coupled to cellular signaling pathways that are distinct from classic G-protein-coupled receptor cascades. The I1 receptor is not linked to the modulation of adenylyl or guanylyl cyclases or to the stimulation of inositol (B14025) phospholipid hydrolysis. capes.gov.br Instead, its activation is coupled to choline (B1196258) phospholipid hydrolysis, which leads to the generation of second messengers such as diacylglyceride (B12379688) and arachidonic acid. capes.gov.brwikipedia.org This signaling cascade suggests that I1-imidazoline receptors may belong to the family of neurocytokine receptors. wikipedia.org
Downstream Molecular Events Following Receptor/Enzyme Interaction
The binding of Imidazole-4-acetic acid (IAA) to its molecular targets initiates a cascade of intracellular events that ultimately mediate its physiological effects. The downstream signaling pathways are distinct for each receptor and transporter it interacts with, primarily the gamma-aminobutyric acid (GABA) type A (GABA-A) receptors, I1-imidazoline receptors, and the taurine transporter (TAUT).
GABA-A Receptor-Mediated Signaling
As a partial agonist at GABA-A receptors, IAA's interaction leads to the opening of the receptor's intrinsic chloride ion channel. nih.govresearchgate.net This event is the primary trigger for a series of downstream molecular changes.
In specific cellular contexts, such as the neuronal growth cone, the downstream cascade is more elaborate. Activation of GABA-A receptors can lead to an efflux of Cl⁻, which in turn triggers the influx of calcium ions (Ca²⁺) through L-type voltage-sensitive calcium channels. researchgate.net This elevation in intracellular Ca²⁺ acts as a crucial second messenger, activating Protein Kinase C (PKC). researchgate.net Activated PKC then phosphorylates specific downstream protein targets, including Growth Associated Protein 43 (GAP-43) and Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS), which are key regulators of neuronal development and plasticity. researchgate.net
| Receptor/Enzyme | Initial Event | Second Messenger(s) | Key Downstream Kinases/Effectors | Cellular Response |
| GABA-A Receptor | Chloride ion influx/efflux | Ca²⁺ | Protein Kinase C (PKC) | Neuronal inhibition, Modulation of neuronal plasticity |
I1-Imidazoline Receptor-Mediated Signaling
The interaction of IAA with I1-imidazoline receptors initiates a distinct set of signaling pathways, characteristic of G-protein coupled receptors. nih.govnih.gov
Activation of I1-imidazoline receptors has been shown to stimulate the production of the second messenger diacylglycerol (DAG). nih.govnih.gov This is likely achieved through the activation of phosphatidylcholine-selective phospholipase C. nih.gov DAG, in turn, is a potent activator of Protein Kinase C (PKC), leading to the phosphorylation of a variety of cellular proteins and enzymes, thereby modulating their activity.
Furthermore, there is evidence to suggest that I1-imidazoline receptors are coupled to G-proteins that may influence the adenylyl cyclase pathway, although the precise nature of this interaction is still under investigation. nih.gov The signaling cascades associated with I1-imidazoline receptors bear resemblance to those of the interleukin family, hinting at a potential role in neuro-inflammatory or cytokine-like signaling pathways. nih.govresearchgate.net
| Receptor/Enzyme | Initial Event | Second Messenger(s) | Key Downstream Kinases/Effectors | Cellular Response |
| I1-Imidazoline Receptor | G-protein activation | Diacylglycerol (DAG) | Phospholipase C, Protein Kinase C (PKC) | Modulation of cellular metabolism and blood pressure |
Taurine Transporter (TAUT) Interaction and Downstream Consequences
Imidazole-4-acetic acid acts as an inhibitor of the taurine transporter (TAUT). primalqueen.com Therefore, the downstream molecular events are a consequence of reduced intracellular taurine levels. Taurine is a crucial molecule for maintaining cellular homeostasis, and its depletion can lead to significant cellular stress.
One of the primary consequences of TAUT inhibition and subsequent taurine depletion is an increase in oxidative stress. nih.gov This is characterized by an accumulation of superoxide (B77818) anions and an increase in glutathione (B108866) oxidation. nih.gov The reduced intracellular taurine can lead to impaired synthesis of mitochondrial proteins and decreased activity of respiratory chain complexes I and III, compromising mitochondrial integrity and reducing ATP production. nih.gov
Furthermore, taurine plays a significant role in calcium homeostasis. nih.gov Inhibition of taurine transport can disrupt the normal regulation of intracellular calcium levels. nih.gov Taurine itself can modulate calcium influx and has been shown to interact with signaling pathways involving phospholipase C (PLC) and AMP-activated protein kinase (AMPK). nih.gov Therefore, the inhibition of taurine uptake by IAA can indirectly affect these calcium-dependent signaling cascades.
| Receptor/Enzyme | Initial Event | Second Messenger(s) | Key Downstream Kinases/Effectors | Cellular Response |
| Taurine Transporter (TAUT) | Inhibition of taurine influx | Altered Ca²⁺ levels | Phospholipase C (PLC), AMP-activated protein kinase (AMPK) | Increased oxidative stress, Mitochondrial dysfunction, Altered calcium signaling |
Analytical Methodologies for Imidazole 4 Acetic Acid Sodium in Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental technique for the separation and quantification of imidazole-4-acetic acid sodium from complex biological matrices. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most prominently used methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely adopted method for the analysis of imidazole-4-acetic acid and its derivatives. researchgate.netresearchgate.net It offers robust separation capabilities, allowing for the effective resolution of the analyte from other compounds present in biological samples.
Developing a reliable HPLC method for this compound in biological samples such as urine, serum, and tissue requires careful optimization of several parameters. nih.govnih.gov A common approach involves reversed-phase chromatography, often utilizing a C18 column. researchgate.netturkjps.org
The mobile phase composition is a critical factor. A typical mobile phase might consist of an aqueous buffer, like acetate (B1210297) or phosphate (B84403) buffer, mixed with an organic solvent such as acetonitrile (B52724) or methanol (B129727). turkjps.orgmdpi.comturkjps.org The pH of the mobile phase is also adjusted to ensure optimal separation and peak shape. mdpi.com For instance, one method for analyzing imidazole (B134444) antimycotics used a mobile phase of methanol and 0.025 M KH2PO4 (70:30, v/v) adjusted to pH 3.20. researchgate.netmdpi.com
Sample preparation is another key aspect. For biological matrices, this often involves a protein precipitation step, for example, using methanol, followed by centrifugation to remove solid debris. mdpi.com Solid-phase extraction (SPE) can also be employed for sample clean-up and concentration of the analyte. tandfonline.commdpi.com
The following table summarizes typical HPLC conditions for the analysis of imidazole compounds:
| Parameter | Condition | Reference |
| Column | C8 or C16 | researchgate.netmdpi.com |
| Mobile Phase | Methanol: 0.025 M KH2PO4 (70:30, v/v) | researchgate.netmdpi.com |
| pH | 3.20 (adjusted with ortho-phosphoric acid) | mdpi.com |
| Flow Rate | 1.0 mL/min | researchgate.netmdpi.com |
| Detection | UV at 300 nm | researchgate.netmdpi.com |
| Sample Preparation | Plasma precipitation with methanol | mdpi.com |
To improve the detection sensitivity and selectivity of imidazole-4-acetic acid, especially at low concentrations, derivatization is often employed. researchgate.net This process involves chemically modifying the analyte to introduce a chromophore or fluorophore, which enhances its response to UV-Visible or fluorescence detectors. researchgate.netlibretexts.org
Common derivatizing agents for HPLC analysis include:
1-fluoro-2,4-dinitrobenzene (FDNB): Reacts with primary and secondary amines. researchgate.net
o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to produce highly fluorescent isoindole derivatives. libretexts.org
Dansyl chloride: Used to create fluorescent derivatives. nih.gov
1,2-dimethylimidazole-4-sulfonyl chloride (DMISC): A novel reagent that improves the mass spectrometric response of phenolic compounds. nih.gov
The choice of derivatizing agent depends on the functional groups present in the analyte and the desired detection method. researchgate.net Derivatization can be performed either before the sample is injected into the HPLC system (pre-column) or after the separation has occurred but before detection (post-column). researchgate.net
Gas Chromatography (GC)
Gas chromatography is another powerful technique for the analysis of imidazole derivatives. gdut.edu.cnnih.gov However, due to the low volatility of imidazole-4-acetic acid, a derivatization step is necessary to convert it into a more volatile compound suitable for GC analysis. science.gov
To make imidazole-4-acetic acid and similar compounds amenable to GC analysis, they must be chemically modified to increase their volatility. science.govcanada.ca This is typically achieved through derivatization reactions that target the polar functional groups of the molecule.
A common derivatization agent used for imidazole compounds is isobutyl chloroformate (IBCF). gdut.edu.cnresearchgate.net This reagent reacts with the analyte to form a less polar and more volatile derivative. gdut.edu.cn The derivatization process itself needs to be optimized, including the amounts of derivatization reagent, solvent, and catalyst (like pyridine), as well as the reaction pH. gdut.edu.cn For instance, a method for analyzing imidazole-like compounds optimized the derivatization using 90 μL of acetonitrile, 60 μL of pyridine, 200 μL of anhydrous ethanol, and 70 μL of isobutyl chloroformate. gdut.edu.cn
The following table outlines typical GC conditions for the analysis of derivatized imidazole compounds:
| Parameter | Condition | Reference |
| Column | HP-5MS quartz capillary column (30 m x 0.25 mm i.d., 0.25 μm film thickness) | gdut.edu.cn |
| Injector Temperature | 280 °C | gdut.edu.cn |
| Oven Temperature Program | Start at 70°C (1 min), ramp to 100°C at 20°C/min, then to 140°C at 5°C/min, and finally to 280°C at 20°C/min (hold for 3 min) | gdut.edu.cn |
| Derivatization Reagent | Isobutyl chloroformate (IBCF) | gdut.edu.cn |
Mass Spectrometry (MS) Applications
Mass spectrometry is frequently coupled with chromatographic techniques (LC-MS and GC-MS) to provide highly sensitive and specific detection of imidazole-4-acetic acid. researchgate.netnih.gov MS detectors identify compounds based on their mass-to-charge ratio (m/z), offering a high degree of certainty in identification and quantification. nih.govnih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly powerful tool. researchgate.netnih.gov It provides excellent selectivity and sensitivity, enabling the quantification of imidazole-4-acetic acid and its metabolites at very low concentrations in complex biological fluids like urine. researchgate.netnih.gov For example, an LC-MS/MS method has been developed for the urinary metabolite 1-methyl-4-imidazoleacetic acid, which allows for the monitoring of histamine (B1213489) release. researchgate.netnih.gov
Gas chromatography-mass spectrometry (GC-MS) is also widely used, especially after derivatization of the analyte. gdut.edu.cniomcworld.com GC-MS combines the separation power of GC with the detection specificity of MS. gdut.edu.cn In a study of imidazole-like compounds, GC-MS was used to identify and quantify seven different imidazole derivatives after derivatization with isobutyl chloroformate. gdut.edu.cn The mass spectrometer provides both qualitative (identifying the compound by its mass spectrum) and quantitative (measuring the amount of the compound) information. gdut.edu.cn
The addition of hydrocarbon substituents to the imidazole ring has been shown to improve charge reduction and signal-to-noise ratios in native mass spectrometry. nih.gov
The table below shows the mass-to-charge ratios (m/z) for the quantitative and qualitative ions of several imidazole compounds as determined by GC-MS:
| Compound | Quantitative Ion (m/z) | Qualitative Ions (m/z) | Reference |
| Imidazole (IM) | 168 | 95, 68, 57, 41 | gdut.edu.cn |
| 4(5)-methylimidazole (4MEI) | 182 | 109, 82, 68, 57, 41 | gdut.edu.cn |
HPLC-MS and GC-MS for High-Sensitivity Detection
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), when coupled with Mass Spectrometry (MS), represent the cornerstone for the high-sensitivity analysis of imidazole-4-acetic acid. mdpi.com These hyphenated techniques are essential for analyzing complex mixtures, offering both separation of the analyte from other components and its subsequent detection with high specificity and sensitivity. mdpi.com
Liquid chromatography is particularly well-suited for analyzing polar, non-volatile compounds like IAA. mdpi.com Reversed-phase ion-pair HPLC methods have been successfully developed for the quantitative determination of related imidazole compounds in biological fluids like urine. nih.gov For GC-MS analysis, derivatization is often required to increase the volatility and thermal stability of polar molecules like IAA. mdpi.comchromatographyonline.com This process converts the analyte into a less polar and more volatile compound suitable for gas chromatography. chromatographyonline.com For instance, a common approach involves creating a heptafluorobutyryl derivative of the methyl ester of the acid. nih.gov
The choice of ionization technique is critical and depends on whether HPLC or GC is used. For HPLC-MS, electrospray ionization (ESI) is a common soft ionization method that effectively transforms analytes from a liquid solution into protonated ions in the gas phase with minimal fragmentation. openagrar.deuib.no This results in the observation of abundant protonated molecular ions, which is crucial for determining the molecular weight. openagrar.de Additives like formic or acetic acid are often used in the mobile phase to improve ionization. lcms.cz
For GC-MS, Electron Ionization (EI) is a classic technique that uses a high-energy electron beam to ionize the analyte, leading to extensive and reproducible fragmentation. albany.edu This fragmentation is highly characteristic and creates a "fingerprint" mass spectrum that can be compared against spectral libraries for identification. nih.govhmdb.ca Softer ionization techniques, such as Atmospheric Pressure Chemical Ionization (APCI), can also be used with GC to yield less fragmentation and more prominent molecular ions, which is useful for confirming molecular weight. chromatographyonline.com
The mass fragmentation patterns of imidazole-4-acetic acid and its derivatives are predictable. Under EI conditions, common fragmentations include the loss of the carboxylic acid group (a loss of 45 mass units) and various cleavages of the imidazole ring. The molecular ion peak for the hydrochloride salt is observed at a mass-to-charge ratio (m/z) of 126. chemicalbook.com
For accurate quantification, especially in complex biological samples where matrix effects can interfere with ionization, isotope dilution mass spectrometry is the gold standard. cnr.it This method involves adding a known quantity of a stable isotope-labeled version of the analyte (e.g., containing deuterium, ¹³C, or ¹⁵N) to the sample as an internal standard. nih.govcnr.itresearchgate.net
Because the stable isotope-labeled standard is chemically and physically almost identical to the natural analyte, it co-elutes during chromatography and experiences the same ionization efficiency or suppression in the mass spectrometer's ion source. cnr.it By measuring the ratio of the mass spectrometric signal of the analyte to that of the isotope-labeled standard, a highly accurate and precise quantification can be achieved. nih.govopenagrar.de This approach has been successfully applied to the analysis of imidazole-4-acetic acid and its metabolites, using deuterated or ¹³C-labeled analogues as internal standards to ensure reliability in clinical and research settings. nih.govresearchgate.netresearchgate.net
Tandem Mass Spectrometry for Structural Confirmation
Tandem mass spectrometry (MS/MS) is a powerful technique used to provide definitive structural confirmation of an analyte. umich.edu In this method, the molecular ion (or a primary fragment ion) of imidazole-4-acetic acid, as selected by the first mass analyzer, is subjected to fragmentation through collision-induced dissociation (CID). openagrar.de During CID, the selected ion is collided with an inert gas (like argon or nitrogen), causing it to break apart into smaller, characteristic product ions.
These product ions are then detected by a second mass analyzer, generating a product ion spectrum that is unique to the parent ion's structure. nih.govmsu.edu This process confirms the identity of the compound by verifying that its fragmentation pathway matches a known standard or theoretical pattern. umich.edu MS/MS is particularly valuable for distinguishing between structural isomers, which may have the same molecular weight but produce different product ion spectra. albany.edu The technique can be used in a "selected reaction monitoring" (SRM) mode, where the instrument is set to detect specific transitions from a parent ion to a product ion, providing exceptional selectivity and sensitivity for quantification. openagrar.deddtjournal.com
Spectroscopic and Other Advanced Analytical Approaches
Beyond mass spectrometry, other advanced analytical techniques are indispensable for the complete structural characterization of this compound and its interactions at a molecular level.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the precise molecular structure of imidazole-4-acetic acid in solution. researchgate.net ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. nih.govresearchgate.net
The chemical shifts (δ) in an NMR spectrum indicate the electronic environment of the nuclei, while the coupling constants (J) in ¹H NMR reveal connectivity between neighboring protons. For imidazole-4-acetic acid, the protons on the imidazole ring and the methylene (B1212753) (-CH₂-) group have distinct chemical shifts that confirm the compound's structure. nih.gov For example, ¹H NMR spectra recorded in water at a neutral pH show characteristic signals for the imidazole ring protons and the adjacent methylene protons. nih.gov Furthermore, techniques like ¹⁵N NMR can provide direct information about the nitrogen atoms in the imidazole ring. spectrabase.com Advanced 2D NMR techniques, such as HSQC, correlate proton and carbon signals, allowing for unambiguous assignment of the entire carbon skeleton. nih.gov
| Parameter | Value |
|---|---|
| Instrument Frequency | 500 MHz |
| Solvent | Water |
| pH | 7.00 |
| Chemical Shifts (ppm) and Relative Intensities | |
| δ 13.39 | 18.96 |
| δ 12.10 | 23.34 |
| δ 8.60 | 100.00 |
| δ 4.75 | 9.41 |
X-ray Crystallography for Ligand-Protein Complexes
X-ray crystallography provides unparalleled, high-resolution three-dimensional structural information of molecules in their solid, crystalline state. rsc.org This technique has been instrumental in visualizing the precise way this compound binds to proteins. By determining the electron density map of a protein crystal soaked with the ligand, researchers can model the atomic positions and identify the specific interactions that stabilize the ligand-protein complex. rsc.orgrcsb.orgnih.gov
A notable example is the crystal structure of Bacillus subtilis imidazolonepropionase in a complex with this compound, which acts as a substrate analog. rcsb.orgnih.gov The crystallographic data, resolved to 2.0 Å, revealed that the imidazole-4-acetic acid molecule binds in the enzyme's active site. rcsb.orgnih.gov It makes direct contact with several key amino acid residues, including Arg-89, Tyr-102, Tyr-152, His-185, and Glu-252, and coordinates with a central zinc ion that is essential for the enzyme's catalytic activity. rcsb.orgnih.gov Such detailed structural insights are crucial for understanding the molecular basis of biological function and for designing new molecules that can modulate it. nih.gov
| Parameter | Value |
|---|---|
| PDB ID | 2G3F |
| Method | X-RAY DIFFRACTION |
| Resolution | 2.00 Å |
| R-Value Work | 0.185 |
| R-Value Free | 0.216 |
| Binding Site Residues | |
| Arg-89, Tyr-102, Tyr-152, His-185, Glu-252 |
Electrochemical Biosensors for Metabolic Inhibition Studies
Electrochemical biosensors have been developed as effective tools for investigating the metabolic inhibition potential of various compounds, including imidazole-4-acetic acid. Research has demonstrated the utility of enzyme/DNA biosensors for quantitatively studying the inhibition of cytochrome P450 enzymes. acs.org
In one such application, biosensors were constructed using DNA and cytochrome P450cam (cyt P450cam) enzyme films on pyrolytic graphite (B72142) electrodes. acs.orgnih.gov These sensors were used to monitor DNA damage resulting from the metabolism of styrene (B11656) by cyt P450cam. nih.gov The study evaluated the inhibitory effect of imidazole-4-acetic acid by introducing it into the system and observing the subsequent decrease in the rate of DNA damage. acs.orgnih.gov The underlying principle is that the inhibitor reduces the enzyme's ability to bioactivate a substance (styrene) into a genotoxic product (styrene oxide), thus protecting the DNA on the electrode. acs.org
The extent of inhibition was quantified by measuring the initial rates of DNA damage at various concentrations of the inhibitor. nih.gov By applying Michaelis-Menten inhibition models to the data, researchers determined the apparent inhibition constant (KI) for imidazole-4-acetic acid. acs.orgnih.gov Results indicated that a simple competitive inhibition model was the best fit for the data, yielding a KI of 142.3 µM for imidazole-4-acetic acid. acs.orgnih.govnih.gov This methodology confirmed that enzyme-DNA biosensors are valuable for the rapid and quantitative assessment of P450 enzyme inhibition. acs.org
Table 1: Apparent Inhibition Constants (KI*) for Cytochrome P450cam Inhibitors
| Inhibitor Compound | Apparent Inhibition Constant (KI*) | Inhibition Model |
|---|---|---|
| Imidazole-4-acetic acid | 142.3 µM | Competitive |
| Imidazole | 268.2 µM | Competitive |
| Sulconazole | 204.2 µM | Competitive |
Data sourced from studies on enzyme/DNA toxicity biosensors. acs.orgnih.govnih.gov
Colorimetric Sensors for Specific Interactions
While specific colorimetric sensors designed for the direct detection of imidazole-4-acetic acid are not extensively documented in scientific literature, research on structurally related imidazole derivatives highlights potential strategies for sensor development. These studies demonstrate how the imidazole scaffold can be integrated into sensing systems that produce a visual color change upon interaction with a target analyte.
A pertinent example is the development of a colorimetric assay using silver nanoparticles (AgNPs) functionalized with a related compound, 1H-imidazole-4,5-dicarboxylic acid (IDCA). acs.orgnih.gov In this system, AgNPs are first synthesized and stabilized with sodium citrate, then the surface is modified with IDCA. acs.orgnih.gov The functionalization occurs through the nitrogen atom of the imidazole ring, leaving the carboxylate groups available for interaction. acs.org
These IDCA-functionalized nanoparticles were employed as a dual colorimetric sensor for Zinc (Zn²⁺) ions and homocysteine (Hcy). acs.org The sensing mechanism is based on the aggregation of the nanoparticles induced by the target analytes. acs.orgnih.gov The binding of Zn²⁺ or Hcy to the free carboxylate groups of the IDCA on the nanoparticle surface causes the particles to cluster, resulting in a distinct color change from yellow to red. acs.orgnih.gov This shift is also observable as a red-shift in the surface plasmon resonance (SPR) peak in UV-visible spectroscopy. acs.org The system showed high selectivity for Zn²⁺ and Hcy over other common metal ions and amino acids. acs.org
Table 2: Characteristics of an IDCA-Functionalized Silver Nanoparticle Sensor
| Sensor Component | Target Analytes | Detection Principle | Observable Change | Limit of Detection |
|---|---|---|---|---|
| 1H-imidazole-4,5-dicarboxylic acid (IDCA) | Zinc (Zn²⁺) | Aggregation-induced SPR shift | Yellow to Red | 2.38 µM |
| 1H-imidazole-4,5-dicarboxylic acid (IDCA) | Homocysteine (Hcy) | Aggregation-induced SPR shift | Yellow to Red | 0.54 nM |
Data from a study on dual colorimetric sensors based on functionalized AgNPs. acs.org
Sample Preparation Strategies for Research Applications
The accurate analysis of imidazole-4-acetic acid in research settings, particularly from complex biological sources, necessitates robust sample preparation protocols. researchgate.net Sample preparation is a critical step that bridges sample collection and instrumental analysis, involving the extraction, purification, and concentration of the analyte from intricate matrices like tissues, blood, and urine. researchgate.netthermofisher.com The primary goals are to remove interfering substances that could compromise analytical results and to enrich the target analyte to a detectable concentration.
Extraction from Biological Matrices
Extracting imidazole-4-acetic acid and its related endogenous metabolites from biological matrices is a key step for their quantification and study. Research on the presence of these compounds in the central nervous system has led to the development of specific extraction methods for tissues like the brain.
One established method for extracting imidazole compounds from rat brain homogenates involves several steps. nih.gov The tissue is first homogenized, boiled to denature proteins, and then centrifuged to separate the solid debris from the liquid supernatant. nih.gov The resulting supernatant, containing the analytes, is then extracted using a solvent mixture of butanol and chloroform. nih.gov This liquid-liquid extraction procedure helps to isolate the compounds of interest from the aqueous, salt-rich environment of the tissue homogenate.
For the analysis of the related compound imidazole-4-acetic acid-ribotide (IAA-RP) in bovine brain and human cerebrospinal fluid, samples were initially processed through Dowex-AG-acetate columns for preliminary separation. nih.gov Such methods are crucial for removing the complex mixture of proteins, lipids, and other molecules present in biological samples that can interfere with subsequent analysis. thermofisher.com
Purification and Enrichment Methods (e.g., Solid-Phase Extraction)
Following initial extraction, purification and enrichment steps are often required to further clean the sample and concentrate the analyte. Solid-phase extraction (SPE) is a widely used and versatile technique for this purpose, offering an alternative to traditional liquid-liquid extraction with benefits such as reduced solvent consumption and high recovery rates. The general SPE process involves conditioning the sorbent, loading the sample, washing away impurities, and finally eluting the retained analyte with a different solvent.
For imidazole compounds, which can be protonated, strong cation exchange (SCX) SPE is a particularly effective method. This technique uses a sorbent functionalized with acidic groups, such as aromatic sulfonic acid. In this process, the sample extract is typically acidified to ensure the imidazole ring is positively charged, allowing it to bind strongly to the negatively charged SCX sorbent. After loading, interfering components are washed away, and the target analyte is then eluted by using a solvent that neutralizes the charge interaction, often an ammoniated organic solvent.
Innovations in SPE materials have also led to the development of highly selective sorbents. For instance, an imidazole-functionalized paper membrane has been synthesized for the selective solid-phase extraction of compounds with which it can form multiple interactions. While demonstrated for gallic acid, this approach of using a functional monomer that mimics biological interaction sites represents a promising strategy that could be adapted for the selective enrichment of imidazole-4-acetic acid from complex natural product extracts or biological fluids. Other advanced techniques like molecularly imprinted polymers (MIPs) also offer high selectivity by creating polymer cavities specifically shaped for the target analyte. researchgate.net
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Imidazole-4-acetic acid |
| Imidazole |
| Sulconazole |
| Styrene |
| Styrene oxide |
| 1H-imidazole-4,5-dicarboxylic acid (IDCA) |
| Silver Nitrate |
| Sodium Citrate |
| Sodium Borohydride |
| Zinc (II) ion |
| Homocysteine |
| Imidazole-4-acetic acid-ribotide (IAA-RP) |
| Butanol |
| Chloroform |
| Gallic Acid |
Synthesis and Characterization of Imidazole 4 Acetic Acid Sodium Analogues and Derivatives for Research
Chemical Synthesis Methodologies of Imidazole-4-acetic Acid
Chemical synthesis provides robust and versatile methods for producing imidazole-4-acetic acid and its derivatives. These routes often involve multi-step processes and allow for the production of various analogues by modifying starting materials and reaction conditions.
Laboratory synthesis of imidazole-4-acetic acid has been approached through several pathways, historically involving complex and sometimes costly multi-stage procedures.
The synthesis of imidazole-4-acetic acid from a cyanomethylimidazole precursor, such as 4-(cyanomethyl)imidazole, involves the hydrolysis of the nitrile group (-CN) to a carboxylic acid group (-COOH). This chemical transformation is a standard method for preparing carboxylic acids from nitriles. However, specific, detailed research findings outlining this particular pathway for imidazole-4-acetic acid were not prominently available in the reviewed literature, suggesting it may be a less common or documented route compared to others.
Historically, the production of imidazole-4(5)-acetic acids and their esters was considered expensive and complex, often requiring high pressure and multiple stages google.com. A significant multi-step pathway involves the reaction of 4-haloacetoacetic acid derivatives with amidines google.comgoogle.com.
This process circumvents the challenges of earlier methods, which sometimes led to the formation of 6-halomethylpyrimidines instead of the desired imidazole (B134444) ring google.com. The key innovation in this pathway is the initial conversion of the 4-haloacetoacetic acid ester into a more reactive intermediate, such as a 4-halo-3-trialkylsilyloxy-crotonic acid ester. This intermediate then readily reacts with an amidine to form the imidazole ring in a one-pot synthesis approach google.comgoogle.com.
The general reaction scheme can be summarized as follows:
Silylation: A 4-haloacetoacetic acid ester is reacted with a silylating agent (e.g., hexamethyldisilazane and trimethylchlorosilane) to form a silyloxy-crotonic acid ester intermediate.
Cyclization: This intermediate is then reacted with an amidine (such as formamidine acetate). The amidine provides the N-C-N backbone that closes the imidazole ring.
Hydrolysis: The resulting ester is hydrolyzed to yield the final imidazole-4-acetic acid.
This method is advantageous as it simplifies the process into what can be a single-stage synthesis, starting from the 4-haloacetoacetic acid ester to the final imidazole-4-acetic acid ester google.com.
Table 1: Example Reactants in Multi-step Synthesis of Imidazole-4-Acetic Acid Derivatives This is an interactive data table. You can sort and filter the data.
| Starting Material | Reagent | Intermediate Product | Final Product Type |
|---|---|---|---|
| 4-chloroacetoacetic acid ethyl ester | Hexamethyldisilazane, Triethylamine | 4-chloro-3-(trimethylsilyloxy)crotonic acid ethyl ester | Imidazole-4-acetic acid ester |
| 4-chloroacetoacetic acid methyl ester | Hexamethyldisilazane | 4-chloro-3-(trimethylsilyloxy)crotonic acid methyl ester | Imidazole-4-acetic acid ester |
| 4-chloroacetoacetic acid ethyl ester | N-methyl-benzamidine hydrochloride | Silylated intermediate | 1-Methyl-2-phenyl-imidazole-4(5)-acetic acid ethyl ester |
Biocatalytic methods offer an environmentally friendly and cost-effective alternative to traditional chemical synthesis nih.gov. A notable approach is the conversion of the amino acid L-histidine into imidazole-4-acetic acid.
A highly efficient biocatalytic route utilizes a whole-cell biocatalyst system. In this process, L-histidine is converted to imidazole-4-acetic acid in a two-step enzymatic reaction nih.govresearchgate.net.
The process is as follows:
Deamination: L-histidine is first converted to an intermediate, imidazole-4-pyruvic acid (IPA), by an L-amino acid deaminase (L-AAD). Specifically, a membrane-bound L-amino acid deaminase (mL-AAD) from the bacterium Proteus vulgaris has been successfully used. This enzyme is expressed in a host organism like Escherichia coli, which serves as the whole-cell biocatalyst nih.govresearchgate.net.
Oxidative Decarboxylation: The resulting imidazole-4-pyruvic acid is then decarboxylated to form imidazole-4-acetic acid. This step is achieved through the action of hydrogen peroxide (H₂O₂) nih.govresearchgate.net.
This biocatalytic method is advantageous because it avoids the use of harsh chemicals and complex purification steps often associated with chemical synthesis nih.gov.
The efficiency of the biocatalytic synthesis of imidazole-4-acetic acid from L-histidine is highly dependent on the reaction conditions. Research has focused on optimizing these parameters to maximize the yield.
Under optimized conditions, a yield of 69.9% was achieved, producing 34.97 mM of imidazole-4-acetic acid from an initial concentration of 50 mM L-histidine nih.govresearchgate.net. Key parameters that are typically optimized in such bioreactions include pH, temperature, substrate concentration, biocatalyst concentration, and reaction time. The specific optimal conditions for this process involved careful control of the concentrations of the L-histidine substrate, the whole-cell biocatalyst, and the hydrogen peroxide used for the final conversion step nih.gov.
Table 2: Research Findings on Biocatalytic Synthesis of Imidazole-4-Acetic Acid This is an interactive data table. You can sort and filter the data.
| Parameter | Value / Description | Source |
|---|---|---|
| Starting Substrate | L-Histidine (L-His) | nih.gov |
| Biocatalyst | E. coli whole-cell expressing mL-AAD from Proteus vulgaris | nih.gov |
| Intermediate Compound | Imidazole-4-pyruvic acid (IPA) | nih.gov |
| Second Step Reagent | Hydrogen Peroxide (H₂O₂) | nih.gov |
| Initial Substrate Conc. | 50 mM | nih.govresearchgate.net |
| Final Product Conc. | 34.97 mM | nih.govresearchgate.net |
Biocatalytic Synthesis Approaches from L-Histidine
Design and Synthesis of Structural Analogues and Derivatives
The modification of the imidazole-4-acetic acid scaffold is a key strategy in medicinal chemistry to develop novel compounds with tailored pharmacological profiles for research purposes. This involves the rational design and synthesis of structural analogues and derivatives to probe structure-activity relationships, enhance receptor selectivity, and enable specialized applications such as tracer studies and the investigation of metal-ion interactions.
Ring-Substituted Imidazole-4-acetic Acid Analogues
A variety of synthetic methodologies are employed to introduce diverse substitution patterns onto the imidazole ring of imidazole-4-acetic acid, allowing for a systematic exploration of the chemical space around this pharmacophore. Classical methods for imidazole synthesis, such as the Debus-Radziszewski synthesis, which involves the reaction of a dicarbonyl compound, an aldehyde, and ammonia, provide a foundational approach to constructing the imidazole core. Other established methods include the Wallach synthesis and the Marckwald synthesis.
More contemporary and efficient strategies have also been developed. A notable one-step process for preparing 1,2-substituted imidazole-4(5)-acetic acid esters or amides involves the reaction of 4-haloacetoacetic acid derivatives with amidines. google.com This method simplifies the synthesis and allows for the introduction of substituents at the N-1 and C-2 positions of the imidazole ring.
Multi-component reactions (MCRs) have emerged as a powerful tool for generating libraries of substituted imidazoles in a time- and resource-efficient manner. These reactions, often performed under microwave irradiation, can bring together three or four starting materials in a single pot to rapidly assemble complex imidazole structures with diverse substitution patterns. nih.gov For instance, a one-pot, four-component reaction under microwave irradiation has been utilized for the high-yielding synthesis of novel imidazole derivatives. nih.gov
The table below summarizes some of the key synthetic strategies for obtaining substituted imidazole derivatives.
| Synthetic Strategy | Description | Key Features |
| Debus-Radziszewski Synthesis | Condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. | A classic and versatile method for forming the imidazole ring. |
| Wallach Synthesis | Reaction of an N,N'-disubstituted oxamide with phosphorus oxychloride followed by reduction. | Yields chloroimidazoles with substituents at the 1 and 2 positions. |
| Marckwald Synthesis | Cyclization of an α-aminoketone with a cyanate, isothiocyanate, or thiocyanate. | Leads to the formation of 2-mercaptoimidazoles which can be further modified. |
| One-Step Synthesis from 4-Haloacetoacetates | Reaction of 4-haloacetoacetic acid esters or amides with amidines. google.com | A more direct route to 1,2-disubstituted imidazole-4(5)-acetic acid derivatives. google.com |
| Multi-Component Reactions (MCRs) | One-pot reactions involving three or more starting materials. | Highly efficient for generating diverse libraries of substituted imidazoles. |
| Microwave-Assisted Synthesis | Utilization of microwave irradiation to accelerate reaction rates. nih.gov | Often leads to higher yields and shorter reaction times. nih.gov |
The rational design of ring-substituted imidazole-4-acetic acid analogues is a crucial aspect of developing ligands with high selectivity for specific receptor subtypes. This process is heavily reliant on understanding the structure-activity relationships (SAR) of the imidazole scaffold and employing computational tools such as molecular docking.
A significant area of research has been the development of analogues with selectivity for different subtypes of the γ-aminobutyric acid (GABA) receptor, particularly the GABA-A and GABA-C receptors. For example, a series of 5-substituted imidazole-4-acetic acid analogues have been synthesized and evaluated for their activity at these receptors. nih.gov It was found that the introduction of specific substituents at the 5-position of the imidazole ring could confer selectivity for the ρ1 GABA-C receptor over the α1β2γ2S GABA-A receptor. nih.gov
Molecular modeling and docking studies have been instrumental in elucidating the molecular basis for this selectivity. These studies have identified key amino acid residues within the receptor binding pockets that interact differently with the substituted analogues, thereby explaining the observed selectivity. nih.gov The insights gained from these computational analyses guide the design of new analogues with improved affinity and selectivity.
The principles of rational drug design employed in this context include:
Shape Complementarity: Designing ligands that fit snugly into the target receptor's binding site while sterically clashing with the binding sites of off-target receptors. acs.org
Electrostatic Interactions: Optimizing the charge distribution of the ligand to form favorable electrostatic interactions with the amino acid residues in the target binding pocket.
Hydrophobic Interactions: Introducing lipophilic groups to engage with hydrophobic pockets within the target receptor, which can enhance binding affinity.
The following table presents examples of how substitutions on the imidazole-4-acetic acid ring can influence receptor selectivity.
| Substitution Position | Substituent | Observed Effect on Receptor Selectivity |
| 5-position | Methyl, Phenyl, p-Methyl-Phenyl, p-Fluoro-Phenyl | Full agonist activity at ρ1 GABA-C receptors with no significant activity at GABA-A receptors. nih.gov |
| Cyclobutyl group | Cis-substituted cyclobutyl-4-aminoimidazole | Improved potency and selectivity for CDK5 over CDK2. |
Isotopic Labeling for Tracer Studies
Isotopic labeling of imidazole-4-acetic acid and its analogues is a critical technique for conducting tracer studies to investigate their metabolic fate, distribution, and target engagement in biological systems. This involves replacing one or more atoms of the molecule with their corresponding isotopes, such as carbon-13 (¹³C), carbon-14 (¹⁴C), or tritium (³H).
The synthesis of isotopically labeled compounds generally follows the same synthetic routes as their unlabeled counterparts, but with the use of labeled starting materials or reagents at a key step in the synthesis. The choice of isotope and the position of labeling are determined by the specific research question. For example, ¹⁴C or ³H labeling is often used for in vitro and in vivo metabolic studies to track the molecule and its metabolites, while stable isotopes like ¹³C can be used in metabolic flux analysis.
Radiolabeled nitroimidazole derivatives have been synthesized for imaging hypoxic tissues, a strategy that can be adapted for imidazole-4-acetic acid analogues. For instance, nitroimidazole derivatives have been conjugated with chelating agents and labeled with gallium-68 (⁶⁸Ga) for use in positron emission tomography (PET) imaging.
Complex Formation with Metal Ions for Research Applications
Imidazole-4-acetic acid and its derivatives have the ability to form coordination complexes with a variety of metal ions, a property that is leveraged in various research applications. The imidazole ring, with its nitrogen atoms, and the carboxylic acid group provide potential coordination sites for metal binding.
The formation of these metal complexes can be used to:
Model Metalloenzyme Active Sites: Imidazole is a common ligand for metal ions in biological systems, most notably in the amino acid histidine. Studying the coordination chemistry of imidazole-4-acetic acid with metal ions can provide insights into the structure and function of metalloenzymes.
Develop Novel Therapeutic or Diagnostic Agents: Metal complexes of imidazole derivatives can exhibit unique biological activities. For example, the complexation of a bioactive ligand to a metal center can alter its pharmacokinetic properties and cellular uptake.
Create Advanced Materials: The coordination of imidazole derivatives to metal centers can lead to the formation of metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, and separation.
Research has shown that the imidazole-4-acetate anion can form complexes with transition metal cations such as copper(II), with coordination occurring through the carboxylic oxygen and the un-protonated imidazole nitrogen atoms. researchgate.net The characterization of these complexes provides valuable information about the coordination preferences of the imidazole-4-acetic acid scaffold.
Spectroscopic and Analytical Characterization of Synthesized Compounds
The unambiguous characterization of newly synthesized imidazole-4-acetic acid analogues and their derivatives is essential to confirm their chemical structure and purity. A combination of spectroscopic and analytical techniques is employed for this purpose.
Single-Crystal X-ray Diffraction: This technique provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline sample. It has been used to characterize metal complexes of imidazole derivatives, confirming the coordination geometry around the metal center. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental techniques for elucidating the structure of organic molecules. They provide information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the confirmation of the desired substitution patterns on the imidazole ring and the acetic acid side chain.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For imidazole-4-acetic acid analogues, characteristic absorption bands for the carboxylic acid (O-H and C=O stretching) and the imidazole ring (C=N and C-N stretching) can be observed. Changes in these bands upon complexation with metal ions can confirm the involvement of these functional groups in coordination.
Mass Spectrometry (MS): This technique provides information about the molecular weight of the synthesized compound and can be used to confirm its elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining precise mass measurements.
Elemental Analysis: This method determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound, which is used to confirm the empirical formula of the synthesized molecule.
The following table summarizes the key spectroscopic and analytical techniques used for the characterization of imidazole-4-acetic acid analogues.
| Technique | Information Obtained |
| Single-Crystal X-ray Diffraction | Three-dimensional molecular structure and crystal packing. researchgate.net |
| ¹H and ¹³C NMR Spectroscopy | Chemical environment of hydrogen and carbon atoms, connectivity, and stereochemistry. |
| Infrared (IR) Spectroscopy | Presence of functional groups and information on metal-ligand bonding. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition. |
| Elemental Analysis | Percentage composition of elements and confirmation of empirical formula. |
Purity Assessment and Identity Confirmation
The verification of purity and confirmation of the chemical identity of newly synthesized Imidazole-4-acetic acid sodium analogues and derivatives are critical steps in research. These processes rely on a combination of chromatographic and physical property measurements.
Thin-layer chromatography (TLC) is a fundamental technique for monitoring the progress of a reaction. For instance, in the synthesis of certain imidazole-4(5)-acetic acid esters, TLC is used with a mobile phase like ethyl acetate-methanol-triethylamine to confirm the formation of the product and its homogeneity. google.comgoogle.com
Following synthesis, purification is often achieved through column chromatography. google.com Silica gel is a common stationary phase, and various solvent systems are employed as eluents to isolate the desired compound from unreacted starting materials and byproducts. google.com The effectiveness of this purification is confirmed by subsequent analytical techniques.
Melting point (m.p.) analysis is a traditional and effective method for assessing the purity of solid compounds. A sharp melting point range typically indicates a high degree of purity. For example, the hydrochloride salt of 4-Imidazoleacetic acid is reported to have a melting point of 218-222 °C. sigmaaldrich.com Similarly, a synthesized 2,4,5-triheteroarylimidazole derivative was characterized by a melting point of 200–202 °C. researchgate.net
Elemental analysis provides a quantitative method to confirm the empirical formula of a synthesized compound. The experimentally determined percentages of carbon, hydrogen, and nitrogen are compared against the calculated theoretical values to verify the compound's composition. This technique was used to confirm the composition of iron complexes derived from imidazole compounds. mdpi.com
Table 1: Physical and Chromatographic Data for Purity Assessment
| Compound Class | Analytical Method | Key Findings |
|---|---|---|
| Imidazole-4(5)-acetic acid esters | Thin-Layer Chromatography (TLC) | Homogeneous spot confirms product formation. google.comgoogle.com |
| Imidazole-4(5)-acetic acid esters | Column Chromatography | Purification achieved using silica gel. google.com |
| 4-Imidazoleacetic acid hydrochloride | Melting Point (m.p.) | 218-222 °C. sigmaaldrich.com |
| 2,4,5-triheteroarylimidazole | Melting Point (m.p.) | 200–202 °C. researchgate.net |
Spectroscopic Signatures (e.g., NMR, IR)
Spectroscopic methods are indispensable for elucidating the molecular structure of this compound analogues and derivatives. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary techniques used for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. For imidazole derivatives, the protons on the imidazole ring typically appear as distinct signals in the aromatic region of the spectrum. For example, the ¹H NMR spectrum of a 2-pyridylimidazole-4(5)-acetic acid methyl ester showed signals for the imidazole protons at 7.05 ppm (singlet) and the pyridyl protons as multiplets between 7.3 and 8.55 ppm. google.com The methylene (B1212753) protons (CH₂) of the acetic acid group typically appear as a singlet, as seen at 3.65 ppm for the same compound. google.com In another example, the NH proton of an imidazole ring was observed as a singlet at δ 13.00. researchgate.net
¹³C NMR spectroscopy is used to identify the carbon framework of a molecule. The assignment of carbon signals can be aided by two-dimensional techniques. researchgate.net
Table 2: Representative ¹H NMR Chemical Shifts for Imidazole Acetic Acid Derivatives
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Solvent |
|---|---|---|---|
| Methylene (-CH₂-) | 3.65 | Singlet | DMSO-d₆ |
| Imidazole Ring CH | 7.05 | Singlet | DMSO-d₆ |
Data compiled from representative imidazole derivatives. google.comresearchgate.net
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. In imidazole-4-acetic acid derivatives, characteristic stretching frequencies are observed. The imine (C=N) stretching frequencies for certain imidazole-based iron complexes were found in the range of 1600–1604 cm⁻¹. mdpi.com For other imidazole derivatives, C=N stretching bands have been noted around 1681 cm⁻¹, with C=C stretching appearing at 1599 and 1489 cm⁻¹. researchgate.net The presence of a carboxylic acid or ester group would be confirmed by a strong carbonyl (C=O) absorption band, typically around 1700-1750 cm⁻¹. google.com
Table 3: Characteristic IR Absorption Bands for Imidazole Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| C=N (Imine) | 1600-1681 | Stretching vibration. mdpi.comresearchgate.net |
| C=C (Aromatic) | 1489-1599 | Ring stretching. researchgate.net |
Imidazole 4 Acetic Acid Sodium in Experimental Biological Systems
In Vitro Cellular Models
In vitro models, including primary cell cultures and immortalized cell lines, have been instrumental in dissecting the specific molecular targets and cellular effects of Imidazole-4-acetic acid.
Studies on Primary Cell Cultures and Immortalized Cell Lines
Imidazole-4-acetic acid exhibits significant neuropharmacological properties, primarily through its interaction with GABA (γ-aminobutyric acid) receptors, which are the main inhibitory neurotransmitter receptors in the brain and play a crucial role in regulating neuronal excitability. The compound's effects are consistent with the activation of GABA(A) receptors, which are ligand-gated ion channels. nih.gov Activation of these channels by an agonist leads to an influx of chloride ions, hyperpolarizing the neuron and thus decreasing its excitability.
Research has demonstrated that IAA can potently displace radiolabeled GABA, such as [3H]GABA, from GABA(A) receptor binding sites in membrane preparations, indicating a direct interaction. nih.gov Furthermore, IAA also shows an affinity for GABA(C) receptors, another class of ionotropic GABA receptors, where it is suggested to act as an antagonist or a weak partial agonist. nih.gov A third potential target for IAA in the brain is the I1-imidazoline receptor, though its primary effects on excitability are attributed to its actions on GABA receptors. nih.gov
Functional assays are crucial for determining the physiological consequence of a compound binding to its receptor. For Imidazole-4-acetic acid, studies have used membrane preparations to demonstrate that it possesses characteristics of a partial agonist at the GABA(A) receptor complex. nih.gov Specifically, it has been shown to enhance the binding of benzodiazepines, which are positive allosteric modulators of GABA(A) receptors. nih.gov This enhancement of benzodiazepine (B76468) binding is a functional confirmation of its modulatory effect on the receptor complex.
High-throughput screening methods like the FLIPR (Fluorometric Imaging Plate Reader) Membrane Potential Assay are well-suited for studying compounds that modulate ion channels such as the GABA(A) receptor. This assay uses a fluorescent dye that is sensitive to changes in cell membrane potential. When a GABA(A) receptor is activated by an agonist like IAA, the influx of chloride ions causes hyperpolarization, which is detected as a change in fluorescence. This technology allows for the rapid and sensitive evaluation of ion channel modulators, and its use has been validated for screening compounds acting on GABA(A) receptors. While specific studies utilizing the FLIPR assay for IAA have not been detailed in the reviewed literature, its validated application for GABA(A) receptor agonists and modulators makes it a highly relevant functional assay for characterizing the activity of IAA.
The movement of Imidazole-4-acetic acid across cellular barriers is a key aspect of its biological activity. Studies have identified the taurine (B1682933) transporter (TAUT) as a mechanism for its cellular transport. Research using the ARPE-19 cell line, an in vitro model for the outer blood-retinal barrier, investigated the interaction between IAA and TAUT. nih.gov
In this model, the influx of taurine was significantly inhibited by IAA in a concentration-dependent manner. nih.gov This suggests that IAA competes with taurine for transport via TAUT. The study determined the inhibition constant (Ki) for IAA and compared it to that of GABA and other GABA analogs, demonstrating that IAA is a notable substrate for this transporter. These findings identify IAA as a lead structure for developing compounds that can be selectively delivered to the retina by targeting the TAUT transporter. nih.gov
| Compound | Inhibition Constant (Ki) in µM |
|---|---|
| Imidazole-4-acetic acid (IAA) | 658.6 |
| GABA | 644.2 |
| THIP (Gaboxadol) | >1000 |
| Aza-THIP | >1000 |
| Muscimol | >1000 |
| Thiomuscimol | >1000 |
Ex Vivo Tissue Preparations and Organotypic Cultures
Ex vivo models, such as acute brain slices and organotypic cultures, maintain the complex cellular architecture and synaptic connectivity of the tissue, providing a valuable platform to study the effects of compounds on neural circuits.
Investigations in Brain Slices and Isolated Organs
While the neuropharmacological profile of Imidazole-4-acetic acid has been characterized in in vitro cell line models and through in vivo administration, specific studies detailing its effects on neuronal activity, synaptic transmission, or plasticity using ex vivo acute brain slice electrophysiology or long-term organotypic cultures were not prominently found within the scope of the reviewed scientific literature. Such studies would typically involve techniques like field potential recordings or patch-clamp analysis in regions like the hippocampus or cortex to determine how IAA modulates synaptic strength and network excitability. An older study investigated the effects of the parent compound, imidazole (B134444), on the isometric contractility of the isolated rat hemidiaphragm, but this did not specifically concern Imidazole-4-acetic acid or brain tissue. nih.gov
Table of Mentioned Compounds
Electrophysiological Recordings in Tissue
While direct electrophysiological studies on imidazole-4-acetic acid in tissue slices are limited, research on its ribotide, Imidazole-4-acetic acid-ribotide (IAA-RP), an endogenous agonist at imidazoline (B1206853) receptors, provides significant insights into its potential effects on neuronal excitability. In studies utilizing rat hippocampal slices, bath application of IAA-RP resulted in a concentration-dependent depression of synaptic transmission at the Schaffer collateral-CA1 synapses. nih.gov This effect was reversible, with synaptic activity returning to baseline levels within 20 minutes after washout. nih.gov
The primary mechanism of this synaptic depression appears to be presynaptic. This is supported by the observation that IAA-RP application led to a decrease in the frequency, but not the amplitude, of miniature excitatory postsynaptic currents (mEPSCs). nih.gov Furthermore, an increase in paired-pulse facilitation (PPF) was observed, which is indicative of a reduced probability of neurotransmitter release from the presynaptic terminal. nih.gov
The maximal effect of IAA-RP was observed at a concentration of 10 µM, which reduced the slope of field extracellular postsynaptic potentials (fEPSPs) to 51.2 ± 5.7% of the baseline. nih.gov The dephosphorylated metabolite, Imidazole-4-acetic acid-riboside (IAA-R), also induced an inhibition of fEPSPs, although to a lesser extent than IAA-RP. nih.gov
These findings suggest that imidazole-4-acetic acid and its derivatives can modulate synaptic strength in the hippocampus, primarily through a presynaptic mechanism that reduces the release of excitatory neurotransmitters.
| Parameter | Observation | Interpretation |
|---|---|---|
| Field Extracellular Postsynaptic Potentials (fEPSPs) | Concentration-dependent depression of the slope. nih.gov | Inhibition of excitatory synaptic transmission. nih.gov |
| Miniature Excitatory Postsynaptic Currents (mEPSCs) | Decreased frequency, no change in amplitude. nih.gov | Presynaptic site of action, reducing neurotransmitter release probability. nih.gov |
| Paired-Pulse Facilitation (PPF) | Increased. nih.gov | Confirms a presynaptic mechanism involving reduced release probability. nih.gov |
Biochemical Analysis of Tissue Response
Biochemical studies have revealed that imidazole-4-acetic acid interacts with several key receptor and transporter systems in the brain. A significant body of evidence points to its activity at GABA receptors. Imidazole-4-acetic acid is capable of potently displacing [3H]GABA from GABA(A) receptor sites in brain membrane preparations, indicating a direct interaction with this major inhibitory neurotransmitter receptor. nih.gov
Furthermore, imidazole-4-acetic acid exhibits characteristics of a partial agonist at the GABA(A) receptor complex, as it enhances the binding of benzodiazepines. nih.gov It also shows an affinity for GABA(C) receptors, where it is thought to act as an antagonist or a weak partial agonist. nih.gov Another identified recognition site for imidazole-4-acetic acid in the brain is the I1-imidazoline receptor. nih.gov
In addition to its receptor interactions, imidazole-4-acetic acid has been shown to interact with the taurine transporter (TAUT). nih.gov In a study using a human retinal pigment epithelial cell line (ARPE-19), imidazole-4-acetic acid was found to inhibit the influx of taurine in a concentration-dependent manner. nih.gov The inhibitory constant (Ki) for this interaction was determined to be 658.6 µM, which is comparable to that of GABA (Ki of 644.2 µM). nih.gov
| Molecular Target | Observed Interaction | Reference |
|---|---|---|
| GABA(A) Receptor | Displaces [3H]GABA; enhances benzodiazepine binding (partial agonist). nih.gov | nih.gov |
| GABA(C) Receptor | Antagonist or weak partial agonist activity. nih.gov | nih.gov |
| I1-Imidazoline Receptor | Identified as a recognition site. nih.gov | nih.gov |
| Taurine Transporter (TAUT) | Inhibits taurine influx (Ki = 658.6 µM). nih.gov | nih.gov |
Preclinical In Vivo Studies in Animal Models (Mechanistic Focus)
Behavioral and Neurophysiological Correlates of Receptor Interaction
Further neuropharmacological studies have demonstrated that imidazole-4-acetic acid can influence motor activity and may induce ataxia and catalepsy in mice. Electroencephalography (EEG) studies in rats have also been conducted to assess the changes in brain electrical activity following the administration of imidazole-4-acetic acid. The observed central nervous system effects are consistent with the compound's known interaction with GABA(A) receptors, which are primary targets for sedative and hypnotic drugs. nih.gov
In addition to its effects on the central nervous system, imidazole-4-acetic acid has been shown to play a role in the regulation of cardiovascular parameters. Central application of the compound in experimental animals has been associated with a dose-related reduction in arterial pressure and sympathetic nervous discharge. nih.gov This suggests that imidazole-4-acetic acid can act within the brain to modulate autonomic outflow to the cardiovascular system. The possibility that imidazole-4-acetic acid plays a role in regulating blood pressure is an area of ongoing investigation. nih.gov
Biodistribution and Metabolism in Experimental Animals
Studies in rats have provided insights into the distribution and metabolism of imidazole-4-acetic acid. Following administration, the compound is distributed to various tissues, with detectable levels in the heart, spleen, kidney, and thymus. scispace.com Interestingly, tissue concentrations of imidazole-4-acetic acid were generally found to be higher in female rats compared to males. scispace.com Appreciable amounts of imidazole-4-acetic acid have also been found in the brains of rats and mice. scispace.com
Imidazole-4-acetic acid is a known metabolite of histamine (B1213489). wikipedia.org The metabolic pathway involves the oxidative deamination of histamine by diamine oxidase to form imidazole-4-acetaldehyde (B1219054). wikipedia.org This intermediate is then further oxidized by aldehyde dehydrogenase to yield imidazole-4-acetic acid. wikipedia.org
The compound is excreted in the urine both in its free form and as a conjugate, primarily imidazole acetic acid riboside. scispace.com The renal clearance of the conjugated form is significantly higher than that of the free acid, suggesting that the conjugate is more readily excreted. scispace.com
| Tissue | Finding | Reference |
|---|---|---|
| Heart | Detectable levels observed. scispace.com | scispace.com |
| Spleen | Detectable levels observed. scispace.com | scispace.com |
| Kidney | Detectable levels observed. scispace.com | scispace.com |
| Thymus | Detectable levels observed. scispace.com | scispace.com |
| Brain | Appreciable amounts found in rats and mice. scispace.com | scispace.com |
Theoretical and Computational Studies on Imidazole 4 Acetic Acid Sodium
Molecular Modeling and Docking Simulations
Molecular modeling and docking are computational techniques used to predict how a ligand, such as Imidazole-4-acetic acid, might bind to a receptor protein. nih.gov These methods are crucial in drug discovery for screening virtual libraries of compounds and understanding the structural basis of molecular recognition. nih.gov
Docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For Imidazole-4-acetic acid and its derivatives, docking studies have been employed to understand their interaction with various biological targets. For instance, studies on derivatives targeting the human Insulin-Degrading Enzyme (IDE) have successfully used docking to predict binding modes at either the catalytic site or an exosite of the enzyme. nih.govresearchgate.net This predictive power allows researchers to virtually screen compounds and prioritize those with the highest predicted binding affinity for synthesis and experimental testing. nih.gov
In a specific example of receptor interaction, Imidazole-4-acetic acid (IAA) has been identified as an inhibitor of the human taurine (B1682933) transporter (TAUT). nih.gov While detailed docking poses were not the focus of that particular study, such computational analysis would typically be used to model how IAA fits into the TAUT binding pocket, predicting the specific conformation that leads to the observed inhibitory activity. nih.gov The process involves preparing the 3D structures of both the ligand (IAA) and the receptor (TAUT) and then using a scoring function to evaluate the most energetically favorable binding poses. nih.gov
Beyond predicting the binding pose, docking simulations provide a detailed map of the non-covalent interactions that stabilize the ligand-receptor complex. These interactions are fundamental to the specificity and affinity of the binding. Key interactions typically analyzed include:
Hydrogen Bonds: The imidazole (B134444) ring of Imidazole-4-acetic acid contains both hydrogen bond donors (the N-H group) and acceptors (the lone pair on the other nitrogen atom), while the carboxylic acid group also contains both. These features allow it to form strong hydrogen bonds with polar amino acid residues like lysine, serine, and glutamine in a receptor's active site. nih.govresearchgate.net
Hydrophobic Interactions: Although a polar molecule, the carbon backbone of the imidazole ring and the acetic acid side chain can participate in hydrophobic interactions with nonpolar residues such as leucine, valine, and phenylalanine. nih.gov
Ionic Interactions: At physiological pH, the carboxylic acid group is deprotonated, forming a carboxylate anion. This allows for strong ionic interactions (salt bridges) with positively charged residues like arginine and lysine.
In studies of related imidazole derivatives binding to the EGFR kinase domain, analyses revealed specific hydrogen bonds with residues like LYS721 and CYS773, alongside numerous hydrophobic interactions with residues such as MET769 and LEU694, which were critical for stabilizing the complex. nih.gov Similarly, docking of imidazole-derived inhibitors into the Insulin-Degrading Enzyme showed crucial hydrogen bonding and other contacts that informed the structural basis for inhibition. nih.govresearchgate.net
Quantum Chemical Calculations
Quantum chemical calculations, often utilizing Density Functional Theory (DFT), provide a deeper understanding of a molecule's intrinsic properties based on its electronic structure. tandfonline.commdpi.com
Theoretical studies have been conducted on Imidazole-4-acetic acid to understand its electronic properties. The distribution of electrons in the molecule is described by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and stability. ekb.eg For imidazole derivatives, DFT calculations using methods like B3LYP with a 6-311G(d,p) basis set are commonly performed to determine these properties. researchgate.netekb.eg
Molecular Electrostatic Potential (MEP) maps are another tool used to visualize the electronic distribution and predict reactivity. tandfonline.commdpi.com These maps show electron-rich regions (typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. mdpi.com For Imidazole-4-acetic acid, the oxygen atoms of the carboxylate group and the pyridine-like nitrogen of the imidazole ring would represent electron-rich, nucleophilic sites.
Quantum chemical calculations are particularly useful for studying reaction mechanisms, such as the tautomerization of Imidazole-4-acetic acid to its isomer, Imidazole-5-acetic acid. mdpi.comnih.gov The proton on the imidazole ring can be associated with either of the two nitrogen atoms, leading to these two tautomeric forms. mdpi.com
Computational studies using DFT (specifically, B3LYP, CAM-B3LYP, and ωB97XD functionals) have shown that Imidazole-4-acetic acid is the more stable tautomer by a narrow margin of 0.750–0.877 kcal/mol. mdpi.comnih.gov This preference is attributed to an intramolecular hydrogen bond between the imidazole N8 nitrogen and the hydroxyl proton of the acetic acid side chain (nN8→σ*O14–H15), which stabilizes the molecule by approximately 15.07 kcal/mol. mdpi.comnih.gov
The same studies investigated the kinetics of the gas-phase interconversion between the two tautomers. The reaction was found to proceed via a 1,2-proton shift mechanism involving an sp³-type intermediate and two transition states. The calculated energy barriers for this process are quite high, indicating that the uncatalyzed reaction is slow. mdpi.comnih.gov However, the presence of a single water molecule to assist in a 1,3-proton shift was shown to dramatically lower the activation energy barrier, making the tautomerization more feasible under physiological conditions. mdpi.comnih.gov
| Parameter | Value | Description |
|---|---|---|
| Relative Stability (ΔE) | 0.750–0.877 kcal/mol | Energy difference favoring Imidazole-4-acetic acid over Imidazole-5-acetic acid. |
| H-Bond Stabilization Energy | 15.07 kcal/mol | Stabilization of Imidazole-4-acetic acid via an internal hydrogen bond. |
| Energy Barrier (TS1, uncatalyzed) | 47.67–49.92 kcal/mol | Activation energy for the first step of the 1,2-proton shift. |
| Energy Barrier (TS2, uncatalyzed) | 49.55–52.69 kcal/mol | Activation energy for the second step of the 1,2-proton shift. |
| Energy Barrier (water-assisted) | < 20 kcal/mol (gas-phase) | Reduced activation energy in the presence of a water molecule. |
Structure-Activity Relationship (SAR) Derivation
Structure-Activity Relationship (SAR) studies aim to identify which chemical features of a molecule are responsible for its biological activity. jopir.inresearchgate.net For Imidazole-4-acetic acid derivatives, SAR studies have provided valuable insights for optimizing their properties as enzyme inhibitors. nih.govresearchgate.net
A detailed SAR study on a series of Imidazole-4-acetic acid derivatives as inhibitors of the Insulin-Degrading Enzyme (IDE) revealed several critical molecular features: nih.gov
The Carboxylic Acid Group: This group was found to be essential for activity, likely due to its ability to form key ionic or hydrogen bond interactions within the enzyme's binding site. nih.gov
The Imidazole Ring: Replacement of the imidazole ring with other aromatic systems like phenyl or indole (B1671886) was detrimental to the inhibitory activity, highlighting the specific role of the imidazole scaffold. nih.govresearchgate.net
The Tertiary Amine: The presence of a tertiary amine in the linker region between the imidazole and another part of the molecule was also shown to be critical for maintaining high activity. nih.gov
These studies systematically modified different parts of the parent molecule and measured the resulting change in inhibitory potency. This process allows for the development of a predictive model for how structural changes will affect biological function, guiding the rational design of more potent and selective compounds. jopir.inresearchgate.net
| Molecular Feature | Importance for Activity | Rationale/Observation |
|---|---|---|
| Carboxylic Acid | Critical | Essential for interaction with the enzyme active site. |
| Imidazole Ring | Critical | Replacement with phenyl or indole groups leads to loss of activity. |
| Tertiary Amine | Critical | Essential for maintaining high inhibitory potency. |
| Methyl Ester Group | Modifiable | Successfully replaced with amides or 1,2,4-oxadiazoles to improve properties. |
Computational Approaches to SAR
The investigation of the structure-activity relationship of imidazole-containing compounds is frequently supported by a variety of computational methods. These in silico techniques offer a rational and efficient means to predict the biological activity of chemical entities and to understand their mechanism of action at a molecular level.
Quantitative Structure-Activity Relationship (QSAR) studies are a primary computational tool used to correlate the physicochemical properties of a series of compounds with their biological activities. For imidazole derivatives, 2D-QSAR and 3D-QSAR models have been successfully developed. In 2D-QSAR, descriptors related to the volume, shape, and polarity of the molecules have been shown to be important for their activity. Non-linear methods such as artificial neural networks (ANN) and support vector machines (SVM) often provide more accurate predictive models compared to linear approaches like multiple linear regression (MLR) nih.govnih.gov. 3D-QSAR methods, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by analyzing the steric and electrostatic fields of the molecules ccspublishing.org.cn. These models can generate 3D contour maps that visualize the regions where modifications to the molecular structure are likely to enhance or diminish biological activity ccspublishing.org.cnresearchgate.net.
Molecular docking is another powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This method is instrumental in elucidating the binding mode of imidazole derivatives to their biological targets arabjchem.orgimist.ma. For instance, docking studies have been employed to understand the interaction of imidazole-based compounds with various enzymes, providing insights into the specific amino acid residues involved in the binding arabjchem.org. The binding energy calculated from docking simulations can be a useful parameter in predicting the inhibitory potential of the compounds espublisher.com.
Pharmacophore modeling focuses on identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are crucial for a molecule's biological activity dovepress.comnih.gov. This approach is particularly useful in virtual screening to identify new potential drug candidates from large compound libraries dovepress.com. For imidazole derivatives, pharmacophore models have been developed to define the key features required for their interaction with specific biological targets espublisher.com.
The table below summarizes the key computational approaches that have been applied to the study of imidazole derivatives, which are conceptually applicable to understanding the SAR of imidazole-4-acetic acid.
| Computational Approach | Description | Application to Imidazole Derivatives |
| 2D-QSAR | Correlates 2D structural descriptors with biological activity. | Used to predict the activity of farnesyltransferase inhibitors, highlighting the importance of volume, shape, and polarity nih.govnih.gov. |
| 3D-QSAR (CoMFA/CoMSIA) | Analyzes 3D steric and electrostatic fields to relate molecular structure to activity. | Employed to study antitubercular and other activities, providing 3D contour maps for guiding molecular design ccspublishing.org.cnresearchgate.netpku.edu.cn. |
| Molecular Docking | Predicts the binding orientation of a ligand to its target protein. | Utilized to investigate the binding modes of antimicrobial and anticancer imidazole derivatives to their respective enzymes arabjchem.orgimist.manih.gov. |
| Pharmacophore Modeling | Identifies the 3D arrangement of essential features for biological activity. | Applied in the screening and design of novel imidazole-based compounds with various therapeutic potentials espublisher.comnih.gov. |
Identification of Key Structural Features for Biological Activity
Computational studies, particularly those involving molecular modeling and docking, have been instrumental in identifying the key structural features of imidazole-4-acetic acid and its analogues that are critical for their biological activity, especially their interaction with GABA receptors.
A significant study focused on a series of 5-substituted analogues of imidazole-4-acetic acid (IAA) provided crucial insights into the structural determinants for their selectivity towards GABAC receptors over GABAA receptors nih.gov. While imidazole-4-acetic acid itself acts as a partial agonist at both GABAA and GABAC receptors, certain substitutions at the 5-position of the imidazole ring led to compounds with full agonist activity exclusively at the ρ1 GABAC receptors nih.gov.
Key findings from this research include:
Substitution at the 5-position: The introduction of methyl, phenyl, p-methyl-phenyl, and p-fluoro-phenyl groups at the 5-position of the imidazole ring resulted in analogues with full agonist activity at ρ1 GABAC receptors, while their activity at α1β2γ2S GABAA receptors was abolished nih.gov.
Role of specific amino acid residues: Ligand-protein docking studies identified specific amino acid residues within the binding pockets of GABAA and GABAC receptors that are crucial for the observed selectivity. Specifically, the threonine residue at position 129 in the α1 subunit of the GABAA receptor (Thr129) and the corresponding serine residue at position 168 in the ρ1 subunit of the GABAC receptor (Ser168) were pinpointed as key determinants of selectivity nih.gov.
Hypothesized binding interactions: The computational models suggest that the 5-substituents of the imidazole-4-acetic acid analogues may have steric hindrance with the Thr129 residue in the GABAA receptor, preventing effective binding. In contrast, the smaller Ser168 residue in the GABAC receptor can accommodate these substituents, allowing for potent agonistic activity nih.gov.
These findings underscore the importance of the substitution pattern on the imidazole ring in dictating the biological activity and receptor selectivity of imidazole-4-acetic acid derivatives.
The table below summarizes the key structural features and their influence on the biological activity of imidazole-4-acetic acid analogues based on the aforementioned study.
| Structural Feature | Influence on Biological Activity | Receptor Selectivity | Computational Evidence |
| Unsubstituted Imidazole Ring | Partial agonist activity at both GABAA and GABAC receptors. | Low selectivity between GABAA and GABAC receptors. | Serves as the parent compound for comparison. |
| Methyl group at 5-position | Full agonist activity at GABAC receptors. | Selective for GABAC over GABAA receptors. | Docking studies suggest favorable interaction with the Ser168 residue in the ρ1 GABAC receptor nih.gov. |
| Phenyl group at 5-position | Full agonist activity at GABAC receptors. | Selective for GABAC over GABAA receptors. | The bulkier substituent is accommodated by the GABAC receptor binding pocket but not the GABAA pocket nih.gov. |
| p-Fluoro-phenyl group at 5-position | Full agonist activity at GABAC receptors. | Selective for GABAC over GABAA receptors. | The electronic properties of the substituent may also play a role in the interaction with the receptor nih.gov. |
Development of Novel Analytical Probes and Detection Methods
The ability to accurately and sensitively detect Imidazole-4-acetic acid in biological systems is crucial for understanding its physiological and pathological roles. Future research will likely focus on the development of sophisticated analytical tools to enable real-time monitoring and quantification.
Current detection methods for Imidazole-4-acetic acid often rely on traditional analytical techniques. The development of advanced biosensors and nanosensors promises to revolutionize the detection of this molecule by offering high sensitivity and selectivity. While specific biosensors for Imidazole-4-acetic acid are still in early stages of development, the broader field of biosensor technology provides a strong foundation for future innovations. For instance, imidazole-based fluorescent probes have been synthesized for the selective recognition of other molecules, and similar principles could be adapted for Imidazole-4-acetic acid detection rsc.orgnih.gov. Nanoparticle-based colorimetric sensors, which have been successfully used to detect other small molecules, also represent a promising avenue for creating simple and rapid detection methods for Imidazole-4-acetic acid acs.org.
High-throughput screening (HTS) is a powerful tool for discovering new ligands and modulators of biological targets nih.govyoutube.comyu.edu. Given that Imidazole-4-acetic acid is a known modulator of GABA receptors, HTS assays developed for these receptors can be instrumental in identifying novel derivatives with enhanced or selective activity. Functional high-throughput screening assays based on membrane potential changes in living cells have been established to identify GABA-A receptor modulators nih.govnih.govacs.orgucr.eduresearchgate.net. These assays, often utilizing fluorometric imaging plate readers (FLIPR), can be adapted to screen libraries of Imidazole-4-acetic acid derivatives to identify compounds with specific agonist or antagonist profiles at different GABA receptor subtypes.
Exploration of Uncharacterized Biological Pathways and Receptors
While the interaction of Imidazole-4-acetic acid with GABA and imidazoline (B1206853) receptors is well-documented, its complete biological role is far from being fully understood. Future research will delve deeper into its interactions with other biological molecules and its function in various physiological systems.
Imidazole-4-acetic acid is a metabolite of histamine (B1213489) and is known to interact with GABA receptors and I1-imidazoline receptors nih.gov. Recent studies have also identified the taurine transporter (TAUT) as a novel interaction partner for Imidazole-4-acetic acid in the outer blood-retinal barrier, suggesting its potential role in retinal health and disease nih.gov. Furthermore, the gut microbiota can produce imidazole propionate, a related compound that has been linked to the modulation of metabolic pathways semanticscholar.orgnih.govmdpi.comfrontiersin.orgmdpi.com. This raises the possibility that Imidazole-4-acetic acid itself, or its metabolites, may interact with other currently unknown receptors or transporters, influencing a variety of physiological processes.
The known neuropharmacological properties of Imidazole-4-acetic acid, such as its effects on blood pressure and its sedative-like actions, are primarily attributed to its activity in the central nervous system nih.gov. However, its presence and interactions in other tissues suggest broader physiological roles. For instance, its interaction with the taurine transporter in the retina points to a potential role in vision and the treatment of retinal diseases nih.gov. The connection between gut microbial imidazole metabolites and systemic conditions like type 2 diabetes opens up new avenues for investigating the role of Imidazole-4-acetic acid in metabolic regulation and gut-brain axis communication semanticscholar.orgnih.govmdpi.comfrontiersin.orgmdpi.com. Future studies will likely explore its function in the immune system, cardiovascular system, and other peripheral tissues to build a comprehensive picture of its biological significance.
Advanced Synthetic Methodologies for Derivatives
The synthesis of novel Imidazole-4-acetic acid derivatives is crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents. Modern synthetic organic chemistry offers a plethora of tools to create diverse libraries of these compounds.
Recent advancements in synthetic methodologies have enabled the efficient production of a variety of imidazole derivatives. One-pot, multicomponent reactions, often assisted by microwave irradiation, have emerged as a powerful strategy for the synthesis of highly substituted imidazoles researchgate.netnih.govorganic-chemistry.orgresearchgate.net. These methods offer advantages such as shorter reaction times, higher yields, and operational simplicity. Furthermore, biocatalytic methods are being explored as environmentally friendly alternatives to traditional chemical synthesis. For example, a biocatalytic method for the production of Imidazole-4-acetic acid from L-histidine has been developed, which is more cost-effective and sustainable nih.govresearchgate.net.
A study on 5-substituted Imidazole-4-acetic acid analogues provided valuable insights into their pharmacological properties at GABA receptors. The synthesis and characterization of these analogues have led to the identification of compounds with full agonist activity at ρ1 GABA-C receptors, while showing no activity at GABA-A receptors nih.govacs.orgresearchgate.net. This selectivity is crucial for the development of targeted therapies with fewer side effects.
| Compound | Substitution at 5-position | Activity at ρ1 GABA-C Receptors (EC50 in μM) |
|---|---|---|
| 8a | Methyl | 22 |
| 8c | Phenyl | 420 |
| 8f | p-Methylphenyl | Not specified |
| 8g | p-Fluorophenyl | Not specified |
Table 1: Pharmacological activity of 5-substituted Imidazole-4-acetic acid analogues at ρ1 GABA-C receptors as determined by FMP assay. nih.govacs.org
Future synthetic efforts will likely focus on creating derivatives with improved potency, selectivity, and pharmacokinetic properties. The use of computational modeling and ligand-protein docking studies will continue to guide the rational design of new analogues with desired biological activities nih.govacs.orgresearchgate.net.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
